D17 Prostaglandin E1
Description
Historical Context and Discovery of Prostaglandin (B15479496) E1
The journey to understanding prostaglandins (B1171923) began in the 1930s with observations by physicians Raphael Kurzrok and Charles Lieb, who noted that human seminal fluid could induce both contraction and relaxation of uterine tissue strips. wikipedia.org This initial finding sparked further investigation into the bioactive components of seminal fluid.
In 1935, Swedish physiologist Ulf von Euler first isolated a lipid-soluble acid from seminal fluid, which he named "prostaglandin," believing it originated from the prostate gland. wikipedia.orgbritannica.comogmagazine.org.au It was later determined that the seminal vesicles are the primary source of prostaglandins in semen. wikipedia.org Von Euler's work, along with that of M.W. Goldblatt, established that these substances had distinct biological activities, such as smooth muscle stimulation and blood pressure-lowering effects. ogmagazine.org.aunih.gov
The mid-20th century saw significant advancements in the field, largely driven by the work of Sune K. Bergström and his colleagues at the Karolinska Institute in Sweden. nih.gov In the late 1950s, Bergström successfully purified and crystallized two prostaglandins, which he named Prostaglandin E and Prostaglandin F. nih.govworldscientific.compageplace.de Through meticulous chemical analysis, including mass spectrometry, the complete structures of Prostaglandin E1 and Prostaglandin F1α were elucidated by 1962. nih.govpnas.org This foundational work on the isolation and structural determination of prostaglandins, along with subsequent research into their biosynthesis from fatty acids, earned Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982. britannica.comworldscientific.comnobelprize.org
Overview of Prostaglandin E1 within the Eicosanoid Family
Prostaglandin E1 belongs to a large family of signaling molecules known as eicosanoids, which are derived from 20-carbon polyunsaturated fatty acids. wikipedia.orgnih.gov The primary precursor for most eicosanoids in humans is arachidonic acid, an omega-6 fatty acid. britannica.comfiveable.me PGE1, however, is synthesized from dihomo-γ-linolenic acid (DGLA), another omega-6 fatty acid. wikipedia.org
Eicosanoids are broadly categorized into different subfamilies, including prostaglandins, thromboxanes, leukotrienes, and prostacyclins. lumenlearning.com The synthesis of these molecules is initiated by the release of their fatty acid precursors from the cell membrane by the enzyme phospholipase A2. wikipedia.org The fatty acid then enters one of two major enzymatic pathways: the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway. wikipedia.org
Prostaglandins and thromboxanes are products of the COX pathway. wikipedia.org The specific prostaglandin produced depends on the downstream synthase enzymes present in a particular cell type. pnas.org Prostaglandins are designated with a letter (e.g., E, F, D) based on the structure of their five-carbon ring, and a subscript number indicating the number of double bonds in their hydrocarbon side chains. wikipedia.org
Table 1: Classification of Major Eicosanoid Families
| Eicosanoid Family | Precursor Fatty Acid (Example) | Key Synthesizing Enzyme | Primary Functions (General) |
|---|---|---|---|
| Prostaglandins (PGs) | Arachidonic Acid, DGLA | Cyclooxygenase (COX) | Inflammation, vasodilation, smooth muscle contraction, pain. fiveable.me |
| Thromboxanes (TXs) | Arachidonic Acid | Cyclooxygenase (COX), Thromboxane (B8750289) synthase | Platelet aggregation, vasoconstriction. wikipedia.org |
| Leukotrienes (LTs) | Arachidonic Acid | Lipoxygenase (LOX) | Inflammation, bronchoconstriction, immune responses. fiveable.me |
| Prostacyclins (PGI2) | Arachidonic Acid | Cyclooxygenase (COX), Prostacyclin synthase | Vasodilation, inhibition of platelet aggregation. fiveable.me |
Significance of Prostaglandin E1 as an Autocrine and Paracrine Lipid Mediator
Unlike endocrine hormones that are produced by specialized glands and travel through the bloodstream to distant targets, prostaglandins like PGE1 typically act locally. wikipedia.orgbritannica.com They function as autocrine mediators, acting on the same cell that synthesized them, and as paracrine mediators, affecting adjacent cells. nih.gov This localized action is due to their short half-life, as they are rapidly metabolized and inactivated. creative-diagnostics.com
Prostaglandin E1 is produced by nearly all nucleated cells in a wide variety of tissues and organs. wikipedia.orgjwmr.org Its synthesis is not constant but occurs on an as-needed basis in response to various stimuli, including trauma, disease, or stress. nobelprize.orgjwmr.org Once synthesized, PGE1 is released from the cell, a process now known to be facilitated by specific transporters like the multidrug resistance protein 4 (MRP4). wikipedia.org
The biological effects of PGE1 are diverse and depend on the type of receptor to which it binds on the target cell. wikipedia.orgcreative-diagnostics.com These receptors are G protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades. nih.gov The actions of PGE1 include:
Vasodilation: It relaxes the smooth muscle in blood vessel walls, leading to increased blood flow. wikipedia.orgauburn.edu
Inhibition of Platelet Aggregation: It helps to prevent the formation of blood clots. wikipedia.orgauburn.edu
Modulation of Inflammation: It can have both pro-inflammatory and anti-inflammatory effects depending on the context. fiveable.mefrontiersin.org
Smooth Muscle Regulation: It can stimulate or inhibit the contraction of smooth muscles in various organs, including the uterus and gastrointestinal tract. britannica.comauburn.edu
This localized, potent, and multifaceted signaling makes Prostaglandin E1 a critical regulator of local tissue homeostasis and a key player in the body's response to both physiological and pathological changes. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-GAFLZONLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7046-45-9 | |
| Record name | 17,18-Dehydroprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Endogenous Regulation of Prostaglandin E1
Enzymatic Oxidation and Reduction of Prostaglandin (B15479496) E1
The primary route of PGE1 metabolism involves enzymatic oxidation and reduction reactions. ontosight.ai The initial and rate-limiting step in the inactivation of PGE1 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This is followed by the reduction of the double bond at C13-C14 by prostaglandin-13-reductase.
Role of Cyclooxygenases (COX-1 and COX-2) in Prostaglandin E1 Generation
Identification of Key Metabolites
The enzymatic degradation of PGE1 results in the formation of several metabolites, with the most prominent being 13,14-dihydro and 15-keto-13,14-dihydro derivatives. ontosight.ai
Key Metabolites of Prostaglandin E1
The metabolic breakdown of Prostaglandin E1 leads to several key derivatives:
15-keto-Prostaglandin E1: Formed by the initial oxidation of PGE1.
13,14-dihydro-Prostaglandin E1: This metabolite retains some biological activity. nih.gov
15-keto-13,14-dihydro-Prostaglandin E1: This is considered an inactive metabolite of PGE1. medchemexpress.comcaymanchem.com
Studies have shown that while 13,14-dihydro-PGE1 can still inhibit platelet aggregation, 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1 have significantly reduced or no anti-aggregatory activity. nih.gov The major circulating metabolites are the 13,14-dihydro-15-ketoprostaglandins. Further metabolism through beta and omega oxidation occurs in the liver and kidneys.
Interactive Data Table: Key Enzymes and Metabolites in PGE1 Metabolism
| Category | Name | Function/Description |
| Enzyme | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Catalyzes the oxidation of the 15-hydroxyl group of PGE1. |
| Enzyme | Prostaglandin-13-reductase | Catalyzes the reduction of the C13-C14 double bond. |
| Metabolite | 15-keto-Prostaglandin E1 | An initial metabolite with reduced biological activity. nih.gov |
| Metabolite | 13,14-dihydro-Prostaglandin E1 | A metabolite that retains some biological activity. nih.gov |
| Metabolite | 15-keto-13,14-dihydro-Prostaglandin E1 | A major, largely inactive, circulating metabolite. medchemexpress.comcaymanchem.com |
Tissue-Specific Metabolism of Prostaglandin E1
The biological actions of PGE1 are terminated through rapid metabolic inactivation. While PGE1 is found in most tissues, its metabolism is particularly efficient in specific organs, ensuring that its effects remain localized. jwmr.org The lungs are a primary site for the clearance and metabolism of circulating prostaglandins (B1171923). annualreviews.orgimrpress.comphysiology.org Upon transport into lung cells, PGE1 is rapidly oxidized. annualreviews.org
Other tissues, including the liver, uterus, placenta, and choroid plexus of the brain, also demonstrate the capacity for PGE1 metabolism. annualreviews.orghmdb.ca For instance, the choroid plexus is involved in transporting prostaglandins out of the cerebrospinal fluid. annualreviews.org The key enzyme responsible for the initial and rate-limiting step in PGE1 inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the active PGE1 into the inactive 15-keto-PGE1. annualreviews.orgphysiology.org This metabolite can undergo further reduction before being excreted in the urine. interscienceinstitute.comimrpress.com In contrast to tissues, blood plasma exhibits little to no prostaglandin-metabolizing activity. annualreviews.org
Regulatory Mechanisms Governing Endogenous Prostaglandin E1 Levels
The concentration of PGE1 within tissues is tightly controlled through a multi-layered regulatory system that includes transcriptional control of biosynthetic enzymes, post-translational modifications, and complex cellular programs like senescence.
Transcriptional Regulation of Prostaglandin E1 Biosynthesis Enzymes
The expression of enzymes crucial for PGE1 synthesis is subject to stringent transcriptional regulation. The gene for cyclooxygenase-2 (COX-2), an inducible enzyme often linked with inflammation and other cellular stress responses, is a key regulatory point. aai.org While COX-1 is typically expressed constitutively for baseline prostaglandin production, COX-2 expression is markedly induced by stimuli such as inflammatory cytokines (e.g., IL-1, IL-6) and growth factors. wikipedia.orgaai.org The promoter region of the COX-2 gene contains binding sites for several transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor-interleukin 6 (NF-IL-6), which mediate its inducible expression. aai.org
PGE1 itself can influence gene transcription. Studies have shown that PGE1 can stimulate the transcription of the Na,K-ATPase β1 subunit gene, a process that involves the activation of a cAMP-response element (CRE) in the gene's promoter. nih.govaacrjournals.org This suggests that PGE1 can participate in feedback loops that regulate the expression of various genes, although the direct transcriptional regulation of its own synthesis enzymes is primarily driven by upstream inflammatory and mitogenic signals.
Post-Translational Modification of Prostaglandin E1 Biosynthesis Enzymes
Following protein synthesis, the enzymes involved in the PGE1 pathway can be further regulated by post-translational modifications (PTMs). abcam.com These modifications can alter the enzyme's catalytic activity, stability, and subcellular localization. wjgnet.com
Prostaglandin-endoperoxide synthase 2 (PTGS2), or COX-2, is a well-documented substrate for several PTMs:
Glycosylation: COX-2 undergoes N-linked glycosylation, which is crucial for its proper folding, stability, and enzymatic activity. This modification can also protect the enzyme from degradation via the proteasome. wjgnet.com
Phosphorylation: Phosphorylation of COX-2 can modulate its activity, though the specific sites and functional consequences are complex and may be cell-type dependent. wjgnet.com
Acetylation: The classic example is the irreversible acetylation of a serine residue in the active site of COX enzymes by aspirin, which inhibits their function. While this is a pharmacological modification, it highlights a key regulatory site on the enzyme. wjgnet.com
These PTMs provide a dynamic layer of control over prostaglandin synthesis, allowing cells to rapidly modulate their output in response to changing conditions. abcam.comwjgnet.com
Cellular Senescence and Prostaglandin E1 Expression
Cellular senescence is a state of irreversible cell cycle arrest that is increasingly recognized for its role in aging and age-related diseases. Senescent cells are metabolically active and secrete a complex mixture of factors known as the Senescence-Associated Secretory Phenotype (SASP). spandidos-publications.com
Recent research has identified prostaglandins, including PGE1, as integral components of the SASP. nih.govnih.gov Studies using potentially premalignant oral keratinocytes demonstrated that mortal, senescent cells significantly upregulate the secretion of both PGE1 and PGE2 compared to their normal or immortal counterparts. nih.govnih.govresearchgate.net This upregulation occurs alongside the secretion of well-known SASP factors like interleukin 6 (IL-6) and interleukin 8 (IL-8). nih.govresearchgate.net The secretion of PGE1 by senescent cells can modulate the tissue microenvironment, potentially influencing the behavior of neighboring cells. mdpi.com This finding firmly places PGE1 within the complex secretome that drives the biological effects of cellular senescence. nih.govnih.gov
The p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, and it plays a significant role in both senescence and prostaglandin synthesis. Research shows a direct link between p38MAPK activity and PGE1 levels.
PGE1 as an Activator: PGE1 itself can induce the phosphorylation and activation of p38MAPK in various cell types, such as osteoblast-like cells. nih.govresearchgate.netfrontiersin.orgplos.org This activation can, in turn, mediate downstream effects of PGE1, such as the synthesis of other signaling molecules like VEGF. researchgate.netfrontiersin.org
p38MAPK in PGE1 Synthesis: Crucially, the upregulation of PGE1 secretion observed in senescent cells is dependent on the p38MAPK pathway. nih.govnih.gov Inhibition of p38MAPK has been shown to block the increased production of PGE1 in senescent premalignant oral keratinocytes. nih.govnih.govresearchgate.net
This evidence suggests a regulatory loop where the p38MAPK pathway is essential for the enhanced expression of PGE1 during senescence, and PGE1 can further activate this same pathway, potentially amplifying inflammatory and senescence-associated signals. nih.govnih.gov
Table 2: Research Findings on p38MAPK Pathway and PGE1
| Finding | Cell Type/Model | Reference |
|---|---|---|
| PGE1 induces phosphorylation and activation of p38MAPK. | Osteoblast-like MC3T3-E1 cells | nih.govplos.org |
| p38MAPK is involved in PGE1-induced alkaline phosphatase (ALP) activity. | Osteoblast-like MC3T3-E1 cells | nih.govfrontiersin.org |
| PGE1-stimulated VEGF synthesis is mediated by the p38MAPK pathway. | Osteoblast-like MC3T3-E1 cells | researchgate.net |
Interplay with p53 and Telomerase (TERT) Activity in Specific Cellular Models (e.g., D17 cell line)
The regulation of Prostaglandin E1 (PGE1) is intricately linked with fundamental cellular processes such as senescence and tumorigenesis, involving key regulators like the tumor suppressor protein p53 and the enzyme telomerase reverse transcriptase (TERT). Research using specific cell models, such as the D17 cell line, has provided crucial insights into this complex interplay. The D17 cell line, derived from a canine osteosarcoma, is a valuable model as it possesses a functional wild-type p53, lacks p16INK4A expression, and exhibits normal telomerase regulation. mdpi.comresearchhub.com
Studies on oral keratinocytes have demonstrated that extracellular PGE1 (ePGE1) levels are regulated by the cellular senescence program. nih.gov In mortal, pre-malignant oral keratinocytes approaching senescence, the expression of ePGE1 is upregulated. nih.govresearchgate.net This upregulation is dependent on the senescence program itself. nih.gov
A critical finding is that the expression of TERT, the catalytic subunit of telomerase, can suppress the production of PGE1. mdpi.comresearchgate.net In experiments using the D17 cell line, which normally regulates telomerase, cells approaching senescence showed an increase in ePGE1 levels. mdpi.com However, when TERT was ectopically expressed in these cells—a process that restores telomerase activity and bypasses senescence—the production of ePGE1 was ablated. mdpi.comresearchhub.comnih.gov This suggests a direct suppressive role of telomerase activity on PGE1 expression, even in cells lacking the p16INK4A tumor suppressor. mdpi.com
The tumor suppressor p53 also plays a distinct role in this regulatory network. Research indicates that the regulation of ePGE1 is dependent on p53 function, a finding that distinguishes it from Prostaglandin E2 (PGE2), which appears to be regulated differently. nih.govresearchgate.net In oral keratinocytes, only the upregulation of ePGE1, and not ePGE2, was found to be dependent on a functional p53 pathway. nih.govresearchgate.net This highlights a specific signaling axis where p53, in the context of cellular senescence, influences the biosynthesis of PGE1. The tumor suppressor p53 is known to exert part of its function by inhibiting telomerase, and a loss of p53 function can lead to the enzyme becoming uninhibited, contributing to cell immortalization. por-journal.com
The interplay between these three components—PGE1, p53, and TERT—is central to the balance between cell senescence and immortalization. Senescence acts as a barrier to unlimited cell proliferation, and its bypass is a critical step in cancer development. nih.gov Telomere attrition is a key driver of senescence, a process that can activate p53-dependent signaling pathways. researchgate.net The data from the D17 cell line and other models show that as cells enter a senescent state (low TERT activity), p53-dependent mechanisms can promote the production of PGE1. mdpi.comresearchgate.net Conversely, restoring TERT activity prevents senescence and shuts down this PGE1 production. mdpi.comresearchhub.com
Table 1: Summary of Research Findings on PGE1, p53, and TERT Interplay in the D17 Cell Line
| Cellular State | TERT Activity | p53 Status | Observed ePGE1 Level | Reference |
|---|---|---|---|---|
| Approaching Senescence | Normal (declining) | Wild-Type, Functional | Increased | mdpi.com |
| TERT-Immortalized | Ectopically Restored | Wild-Type, Functional | Ablated/Suppressed | mdpi.comresearchhub.comnih.gov |
Table 2: Regulation of Extracellular Prostaglandin E1 (ePGE1)
| Regulator | Effect on ePGE1 Production | Cellular Context/Model | Reference |
|---|---|---|---|
| Cellular Senescence | Upregulation | Mortal Pre-malignant Oral Keratinocytes | nih.govresearchgate.net |
| Ectopic TERT Expression | Ablation/Suppression | D17 Cell Line | mdpi.comresearchhub.combiorxiv.org |
| p53 Function | Required for Upregulation | Oral Keratinocytes | nih.govresearchgate.net |
Prostaglandin E1 Receptor Pharmacology and Signal Transduction
Prostanoid Receptor Subtypes for Prostaglandin (B15479496) E1
PGE1 interacts with multiple members of the prostanoid receptor family, which are broadly classified based on their sensitivity to the primary prostanoids: PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2). guidetopharmacology.org The receptors for PGE2, termed EP receptors, are further divided into four subtypes: EP1, EP2, EP3, and EP4. guidetopharmacology.orgphysiology.org PGE1 is a notable ligand for these EP receptors and also interacts with the prostacyclin (IP) receptor. medchemexpress.comwikigenes.org
The four EP receptor subtypes (EP1, EP2, EP3, and EP4) are distinct products of different genes and exhibit unique pharmacological and signaling properties. physiology.orgaai.orgoup.com
EP1 Receptor: The EP1 receptor is primarily coupled to the Gq family of G-proteins. wikipedia.org Upon activation by a ligand like PGE1, it triggers the phospholipase C pathway, leading to an increase in intracellular calcium levels. aai.orgwikipedia.org This pathway classifies EP1 as a contractile-type prostanoid receptor. wikipedia.org Studies on mouse receptors have shown that PGE1 binds to the EP1 receptor. nih.gov In human embryonic kidney (HEK-293) cells expressing the recombinant human EP1 receptor, PGE1 demonstrated a lower affinity compared to PGE2. oup.com
EP2 Receptor: The EP2 receptor, along with the EP4 receptor, is coupled to Gs G-proteins. aai.orgmdpi.com Activation of EP2 receptors by PGE1 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov
EP3 Receptor: The EP3 receptor is unique due to the existence of multiple isoforms arising from alternative splicing. aai.orgaustinpublishinggroup.com The primary signaling pathway for the EP3 receptor involves coupling to Gi G-proteins, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. aai.orgahajournals.org PGE1 has a high affinity for the EP3 receptor, comparable to that of PGE2. wikipedia.org Studies in pig heart sarcolemmal membranes identified the presence of an EP3 receptor subtype that binds [3H]PGE1 and mediates the inhibition of adenylyl cyclase. ahajournals.org
EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to Gs G-proteins and its activation increases cAMP levels. aai.orgmdpi.com PGE1 is a ligand for the EP4 receptor and its binding can initiate downstream signaling events. medchemexpress.comnih.gov For instance, in certain cellular contexts, PGE1 acting through the EP4 receptor can enhance cAMP-PKA activity. aacrjournals.org
PGE1 also demonstrates significant interaction with the prostacyclin (IP) receptor. medchemexpress.com The IP receptor is primarily coupled to the Gs protein, and its activation leads to an increase in intracellular cAMP levels. karger.com In platelets, PGE1 binds to the IP receptor, which stimulates adenyl cyclase activity and raises intracellular cAMP. nih.gov This interaction is crucial for the anti-platelet aggregation effects of PGE1. nih.gov The binding of PGE1 to the IP receptor has been shown to be inhibited by specific IP receptor agonists like iloprost (B1671730) and cicaprost. wikigenes.org
Prostaglandin E Receptors (EP1, EP2, EP3, EP4)
Ligand Binding Specificity and Receptor Affinities
The interaction of PGE1 with its various receptor subtypes is defined by its binding specificity and affinity. Ligand binding studies have provided quantitative measures of these interactions.
For instance, in Chinese hamster ovary cells expressing mouse prostanoid receptors, PGE1 demonstrated high affinity for the EP3 receptor, with a Ki value in the nanomolar range. medchemexpress.comnih.gov It also binds to EP1, EP2, and EP4 receptors, though with varying affinities. medchemexpress.comnih.gov
Competition binding assays using radiolabeled PGE2 in cells expressing human recombinant EP receptors have further elucidated these affinities. In one study, PGE1 was shown to compete for binding at all four EP receptor subtypes. tdl.org Another study focusing on the human EP1 receptor found that PGE1 had a lower affinity (ki = 165 ± 29 nM) compared to PGE2 (ki = 14.9 ± 2.2 nM). oup.com
Research on pig heart sarcolemmal membranes revealed a single class of high-affinity binding sites for [3H]PGE1 with a dissociation constant (Kd) of 3.7 nmol/L. ahajournals.org In human platelets, Scatchard analysis showed two populations of binding sites for PGE1: a high-affinity site with a Kd of 9.3 nM and a low-affinity site with a Kd of 0.85 μM. Furthermore, studies on chimeric receptors have suggested that specific transmembrane domains of the IP receptor are responsible for its selective binding of PGE1 over PGE2. nih.gov
| Receptor Subtype | Cell/Tissue Type | Ligand | Affinity (Ki/Kd) |
|---|---|---|---|
| Mouse EP1 | CHO Cells | PGE1 | 36 nM (Ki) medchemexpress.com |
| Mouse EP2 | CHO Cells | PGE1 | 10 nM (Ki) medchemexpress.com |
| Mouse EP3 | CHO Cells | PGE1 | 1.1 nM (Ki) medchemexpress.com |
| Mouse EP4 | CHO Cells | PGE1 | 2.1 nM (Ki) medchemexpress.com |
| Mouse IP | CHO Cells | PGE1 | 33 nM (Ki) medchemexpress.com |
| Human EP1 | HEK-293 Cells | PGE1 | 165 ± 29 nM (Ki) oup.com |
| Pig EP3 | Heart Sarcolemma | [3H]PGE1 | 3.7 nmol/L (Kd) ahajournals.org |
| Human Platelet (High Affinity) | Platelet Membrane | [3H]PGE1 | 9.3 nM (Kd) |
| Human Platelet (Low Affinity) | Platelet Membrane | [3H]PGE1 | 0.85 μM (Kd) |
Intracellular Signal Transduction Cascades
The binding of PGE1 to its receptors initiates a cascade of intracellular events that ultimately determine the cellular response. These cascades are primarily mediated by G-proteins and involve the modulation of second messengers like cAMP.
As members of the GPCR superfamily, prostanoid receptors activated by PGE1 transduce signals across the cell membrane by activating heterotrimeric G-proteins. nih.govnih.gov The specific G-protein activated depends on the receptor subtype.
Gs-coupled Receptors (EP2, EP4, IP): When PGE1 binds to EP2, EP4, or IP receptors, it induces a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the Gs protein. aai.orgmdpi.comkarger.com This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase. karger.com This, in turn, increases the production of cAMP. karger.com Downstream of cAMP, protein kinase A (PKA) is activated, which can phosphorylate various target proteins, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. d-nb.infospandidos-publications.com
Gi-coupled Receptors (EP3): In contrast, the binding of PGE1 to the EP3 receptor activates the inhibitory G-protein, Gi. ahajournals.orgwikipedia.org The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. aai.orgahajournals.org
Gq-coupled Receptors (EP1): The activation of the EP1 receptor by PGE1 leads to the activation of the Gq protein. wikipedia.org The Gαq subunit activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. wikipedia.org
A central mechanism in the signal transduction of PGE1 is the modulation of the cyclic adenosine monophosphate (cAMP) pathway. nih.govaacrjournals.orgnih.govbiorxiv.org PGE1 can either increase or decrease intracellular cAMP levels depending on the receptor subtype it activates.
cAMP Elevation: Through its interaction with EP2, EP4, and IP receptors, PGE1 stimulates adenylyl cyclase, leading to an increase in cAMP production. nih.govaacrjournals.orgnih.gov This elevation in cAMP is a key mechanism for many of PGE1's effects, such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov For example, in platelets, the rise in cAMP inhibits the release of calcium from intracellular stores, which is a critical step in the aggregation process. nih.gov In other cell types, increased cAMP can activate PKA, which in turn can phosphorylate downstream targets to modulate cellular functions. aacrjournals.orgd-nb.info
cAMP Reduction: Conversely, when PGE1 binds to the EP3 receptor, it inhibits adenylyl cyclase activity via the Gi protein, resulting in a decrease in intracellular cAMP levels. ahajournals.org This dual regulation of cAMP allows PGE1 to have opposing effects in different tissues or even within the same tissue, depending on the relative expression of EP receptor subtypes.
| Receptor Subtype | Primary G-Protein | Second Messenger | Primary Downstream Effect |
|---|---|---|---|
| EP1 | Gq wikipedia.org | IP3, DAG, Ca2+ wikipedia.org | Activation of Protein Kinase C, Increase in intracellular Ca2+ wikipedia.org |
| EP2 | Gs aai.orgmdpi.com | cAMP mdpi.comnih.gov | Stimulation of adenylyl cyclase, Activation of PKA aacrjournals.orgd-nb.info |
| EP3 | Gi ahajournals.orgwikipedia.org | cAMP aai.orgahajournals.org | Inhibition of adenylyl cyclase ahajournals.org |
| EP4 | Gs aai.orgmdpi.com | cAMP mdpi.comnih.gov | Stimulation of adenylyl cyclase, Activation of PKA aacrjournals.orgd-nb.info |
| IP | Gs karger.com | cAMP karger.comnih.gov | Stimulation of adenylyl cyclase nih.gov |
Role of Protein Kinase A (PKA)
Prostaglandin E1 (PGE1) exerts many of its cellular effects through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, in which Protein Kinase A (PKA) plays a central role. The binding of PGE1 to its Gs protein-coupled receptors, primarily the EP2 and EP4 receptors, stimulates adenylyl cyclase to produce cAMP. mdpi.comaai.orgphysiology.org This increase in intracellular cAMP leads to the activation of PKA. karger.com
Activated PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes. Research has demonstrated that PGE1-induced PKA activation is a critical step in various physiological responses. For instance, in rabbit synoviocytes, PGE1 and the adenylyl cyclase activator forskolin (B1673556) were shown to increase PKA activity within 15 minutes. nih.gov This activation of PKA was found to be essential for the downregulation of collagenase-1 gene expression, an enzyme involved in matrix degradation. nih.gov
Furthermore, studies in osteoblast-like cells have shown that PKA activation is a key event in PGE1-mediated cellular differentiation. nih.gov The use of PKA inhibitors, such as H-89 and RpcAMP, has been instrumental in elucidating the role of this kinase in PGE1 signaling. These inhibitors have been shown to block the effects of PGE1 on gene expression, confirming the dependency of these processes on PKA activity. nih.govnih.gov In some cellular contexts, the overexpression of an active catalytic subunit of PKA can mimic the effects of PGE1, further solidifying the importance of PKA in mediating the downstream effects of PGE1. nih.gov
The spatial and temporal dynamics of cAMP and PKA activation are also crucial for specific cellular outcomes. In HEK293 cells, PGE1 stimulation generates distinct intracellular domains with varying cAMP concentrations, leading to localized PKA activation. This compartmentalization of the cAMP-PKA signaling pathway allows for precise and targeted cellular responses. nih.gov
Table 1: Experimental Evidence for the Role of PKA in PGE1 Signaling
| Cell Type | Experimental Observation | Key Finding | Citation |
| Rabbit Synoviocytes (HIG-82) | PGE1 treatment increased PKA activity within 15 minutes. PKA inhibitors (H-89, RpcAMP) blocked PGE1's effect on collagenase-1 gene expression. | PKA is a critical mediator in the PGE1-induced regulation of collagenase-1. | nih.gov |
| Mouse Osteoblast-like Cells (MC3T3-E1) | The PKA inhibitor H-89 suppressed PGE1-induced phosphorylation of p38 MAP kinase. | PKA acts upstream of the p38 MAP kinase pathway in response to PGE1. | nih.gov |
| Human Embryonic Kidney Cells (HEK293) | PGE1 stimulation created localized intracellular cAMP gradients, leading to compartmentalized PKA activation. | PGE1 signaling involves the spatial organization of the cAMP-PKA pathway for specific cellular responses. | nih.gov |
| Neonatal Platelets | Displayed hypersensitivity to PGE1 inhibition, with increased basal and PGE1-induced cAMP levels and a trend towards higher PKA-dependent protein phosphorylation compared to adult platelets. | The PGE1-cAMP-PKA axis is functionally heightened in neonatal platelets. | karger.com |
Interactions with Other Signaling Pathways (e.g., p38MAPK, insulin (B600854) receptor pathways)
The signaling cascades initiated by Prostaglandin E1 (PGE1) are not isolated events but rather engage in significant crosstalk with other major intracellular signaling pathways. This integration of signals allows for a more nuanced and context-dependent cellular response. Key interactions have been identified with the p38 Mitogen-Activated Protein Kinase (p38MAPK) and the insulin receptor pathways.
Interaction with the p38MAPK Pathway
Research has established a clear link between PGE1 signaling and the activation of the p38MAPK pathway, particularly in osteoblast-like cells. In MC3T3-E1 cells, PGE1 has been shown to enhance alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, in a manner dependent on p38MAPK. nih.gov The specific inhibitor of p38 MAP kinase, SB203580, was found to block the PGE1-induced increase in ALP activity. nih.gov
Further investigation into the mechanism revealed that PGE1 induces the phosphorylation of p38 MAP kinase. nih.gov This activation of p38 MAPK by PGE1 appears to be mediated through the cAMP-PKA pathway, as the PKA inhibitor H-89 significantly suppressed the PGE1-induced phosphorylation of p38 MAP kinase. nih.gov This suggests a sequential signaling cascade where PGE1 activates PKA, which in turn activates the p38 MAPK pathway, leading to changes in gene expression and cellular differentiation. nih.govfrontiersin.org In some contexts, duloxetine (B1670986) has been found to amplify the PGE1-induced phosphorylation of p38 MAP kinase. researchgate.net
Interaction with the Insulin Receptor Pathway
The interaction between PGE1 and the insulin receptor pathway is bidirectional and has been observed in human erythrocytes and platelets. nih.govresearchgate.net PGE1 has been shown to increase the binding of insulin to its receptor on human erythrocytes. nih.gov This potentiation of insulin binding by PGE1 leads to a decrease in the optimal concentration of insulin required to elicit its maximal effect on membrane microviscosity. nih.gov Scatchard analysis indicated that PGE1 increases the binding capacity of the insulin receptor without altering its affinity for insulin. nih.gov
Conversely, insulin can modulate the effects of PGE1. In human platelets, insulin enhances the binding of PGE1 to its receptors. nih.gov This increased binding potentiates the anti-aggregatory action of PGE1 by augmenting the increase in cyclic AMP levels. nih.gov This reciprocal positive modulation between the PGE1 and insulin receptor systems appears to be a beneficial physiological mechanism. nih.govresearchgate.net For instance, in ischemic conditions where platelet response to PGE1 is diminished, treatment with physiological concentrations of insulin can normalize the PGE1 receptor activity. nih.gov
Table 2: Summary of PGE1 Interactions with Other Signaling Pathways
| Interacting Pathway | Cell Type/System | Nature of Interaction | Outcome of Interaction | Citation |
| p38MAPK | Mouse Osteoblast-like Cells (MC3T3-E1) | PGE1 stimulates p38MAPK phosphorylation via the cAMP-PKA pathway. | Enhancement of alkaline phosphatase (ALP) activity and osteoblast differentiation. | nih.gov |
| p38MAPK | Osteoblast-like MC3T3‑E1 cells | Duloxetine strengthened the PGE1-induced p38 MAP kinase phosphorylation. | Upregulation of p38 MAP kinase, leading to increased synthesis of OPG and IL-6. | researchgate.net |
| Insulin Receptor | Human Erythrocytes | PGE1 increases the binding of insulin to its receptor. | Reduces the optimal concentration of insulin needed for its maximal effect on membrane microviscosity. | nih.gov |
| Insulin Receptor | Human Platelets | Insulin increases the binding of PGE1 to its receptors. | Enhances the anti-aggregatory action of PGE1 by increasing cAMP levels. | nih.gov |
Cellular and Molecular Effects of Prostaglandin E1
Effects on Cell Adhesion and Aggregation
PGE1 plays a significant role in modulating the adhesion and aggregation of blood cells, particularly platelets and monocytes. These effects are critical for processes such as hemostasis and inflammation.
Inhibition of Platelet Aggregation
Prostaglandin (B15479496) E1 is a potent inhibitor of platelet aggregation. frontiersin.orgresearchgate.netspandidos-publications.comspandidos-publications.com This inhibitory action is primarily mediated through its interaction with prostanoid receptors on the platelet surface, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netmdpi.comnih.govendotell.ch Elevated cAMP concentrations, in turn, inhibit the release of intracellular calcium ions (Ca2+), a critical step in platelet activation and subsequent aggregation. researchgate.netnih.gov
The mechanism involves the binding of PGE1 to the prostacyclin receptor (IP receptor) on platelets, which stimulates adenylyl cyclase activity. nih.govkarger.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in cAMP activates protein kinase A (PKA), which then phosphorylates several target proteins involved in the signaling pathways of platelet activation, ultimately leading to the inhibition of aggregation. karger.com
Research has demonstrated that PGE1 effectively inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (B83284) (ADP). frontiersin.orgnih.gov For instance, one study found that PGE1 inhibited ADP-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 21.81 ± 2.24 nM. frontiersin.org The inhibitory effect of PGE1 on human platelet aggregation appears to be mediated predominantly through the IP receptor, as it can be blocked by an IP receptor antagonist. mdpi.com
It has also been observed that the inhibitory effect of PGE1 on platelet aggregation can be influenced by certain conditions. For example, patients with diabetes mellitus may exhibit an impaired inhibitory response to PGE1, potentially contributing to a state of high platelet reactivity. researchgate.netnih.gov
| Agonist | PGE1 Concentration | Observed Effect | Reference |
| ADP (5 μM) | IC50: 21.81 ± 2.24 nM | Inhibition of platelet aggregation | frontiersin.org |
| ADP (20 µM) | 22 nM and 88 nM | Significant reduction of maximal platelet aggregation | researchgate.net |
| Collagen | Dose-dependent | Inhibition of platelet aggregation | portlandpress.com |
Influence on Monocyte Adhesion
Prostaglandin E1 has been shown to influence the adhesion of monocytes, a key process in the inflammatory response. Studies have demonstrated that PGE1 can inhibit the adhesion of monocytes to endothelial cells. frontiersin.org This effect is partly attributed to the ability of PGE1 to suppress the expression of various adhesion molecules on the surface of both monocytes and endothelial cells.
Specifically, PGE1 has been found to inhibit the spontaneous and induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), B7.2, and CD40 on monocytes in a concentration-dependent manner. nih.gov It also prevents the expression of these molecules when induced by interleukin-18 (IL-18). nih.gov The inhibitory action of PGE1 on monocyte adhesion molecule expression is mediated through the activation of IP, EP2, and EP4 receptors. nih.gov
Furthermore, PGE1 has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and P-selectin, which are crucial for the recruitment of monocytes to the vessel wall. cdnsciencepub.com By down-regulating these adhesion molecules, PGE1 can reduce the attachment of monocytes to the endothelium, thereby modulating the inflammatory cascade. nih.gov
Modulation of Vascular Cell Function
PGE1 exerts significant effects on the function of vascular cells, including smooth muscle cells and endothelial cells. These actions contribute to its well-known vasodilatory and vascular-protective properties.
Induction of Vasodilation and Smooth Muscle Relaxation
Prostaglandin E1 is a potent vasodilator, causing the relaxation of vascular smooth muscle cells. ontosight.aikoreamed.orgamboss.com This effect leads to the widening of blood vessels and increased blood flow. clevelandclinic.org The mechanism underlying PGE1-induced vasodilation involves the stimulation of cAMP production within vascular smooth muscle cells. d-nb.info
Upon binding to its receptors on these cells, PGE1 activates adenylyl cyclase, leading to elevated intracellular cAMP levels. d-nb.info This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins that lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation. d-nb.info The EP2 and EP4 prostanoid receptors are known to be involved in mediating these smooth muscle relaxant and vasodilatory effects. koreamed.org
Impact on Vascular Permeability
Prostaglandin E1 has been shown to influence vascular permeability, which is the ability of fluids and molecules to pass through the walls of blood vessels. Research indicates that PGE1 can increase vascular permeability. frontiersin.org
In one study, PGE1 was found to significantly promote vascular permeability in a concentration-dependent manner. frontiersin.org At doses of 10 nM, 100 nM, and 1 μM, PGE1 increased vascular permeability by 1.18, 5.8, and 9.2 times, respectively. frontiersin.org Another study demonstrated that PGE1 could increase vascular permeability in human umbilical vein endothelial cells (HUVECs) in vitro. researchgate.net The mechanism for this effect is thought to involve the preservation of tight junctions between endothelial cells. nih.gov
Conversely, some studies suggest that PGE1 can reduce increases in vascular permeability under certain inflammatory conditions. For instance, systemic treatment with PGE1 was found to markedly reduce the increases in vasopermeability induced by inflammatory mediators like histamine (B1213489) and bradykinin. nih.gov It has also been reported to prevent increases in lung microvascular permeability during intravascular complement activation. nih.gov
Regulation of Vascular Smooth Muscle Cell Proliferation
The effect of Prostaglandin E1 on the proliferation of vascular smooth muscle cells (VSMCs) is complex and appears to be dependent on the proliferative state of the cells. nih.govphysiology.org
In some studies, PGE1 has been shown to inhibit the proliferation of VSMCs. koreamed.orgd-nb.info This anti-proliferative effect is thought to be mediated by the elevation of intracellular cAMP levels. physiology.org The increase in cAMP can activate PKA, which then phosphorylates proteins that reduce smooth muscle cell proliferation and migration. d-nb.info This inhibitory effect on VSMC proliferation may contribute to the prevention of vascular remodeling and the development of atherosclerotic lesions. d-nb.info
However, other research suggests that PGE1 can enhance DNA synthesis in quiescent, growth-arrested VSMCs, while functioning as an antiproliferative agent in actively cycling cells. nih.gov This suggests that the ultimate effect of PGE1 on VSMC proliferation is dependent on the phase of the cell cycle in which it is introduced. nih.govnih.gov
| Cell Type | PGE1 Effect | Key Findings | Reference |
| Quiescent Vascular Smooth Muscle Cells | Enhanced DNA synthesis | Dependent on the cell cycle phase | nih.govphysiology.org |
| Cycling Vascular Smooth Muscle Cells | Antiproliferative | Dependent on the cell cycle phase | nih.gov |
| Pulmonary Arterial Smooth Muscle Cells | Inhibition of proliferation and migration | Mediated by pCREB/PTEN signaling | d-nb.info |
| Stromal Vascular Fraction Cells | Increased proliferation | Dose-dependent effect | jwmr.org |
Effects on Fibroblast Biology and Extracellular Matrix Remodeling
PGE1 exerts significant and complex effects on fibroblasts, key cells in wound healing and tissue remodeling, and influences the production of the extracellular matrix.
Modulation of Fibroblast Proliferation
The influence of PGE1 on fibroblast proliferation is multifaceted and can vary depending on the specific cell type and conditions. Research has shown that PGE1 can stimulate cell proliferation in human diabetic fibroblasts in a dose-dependent manner. jwmr.org In one study, the maximal cell proliferation of diabetic fibroblasts was observed at a concentration of 12μM. jwmr.org Similarly, exposure of human dermal fibroblasts to PGE1 for 96 hours significantly promoted cell proliferation. nih.gov
However, the effect of PGE1 on cell proliferation can be controversial. While some studies report proliferative effects, others have shown anti-proliferative actions in different fibroblast types, such as human gastric fibroblasts. jwmr.org This suggests that the response to PGE1 is cell-type specific. jwmr.orgnih.gov For instance, PGE1 has been shown to stimulate the proliferation of pulmonary artery smooth muscle cells, contrary to its inhibitory effects on systemic vascular smooth muscle cells. nih.gov The compound may act as a progression factor in the cell cycle of these cells, potentiating the growth-stimulating effects of other factors like fibroblast growth factor. nih.gov
Table 1: Effects of Prostaglandin E1 on Fibroblast Proliferation
| Cell Type | Effect of PGE1 | Notable Findings |
|---|---|---|
| Human Diabetic Fibroblasts | Increased proliferation | Dose-dependent increase, with maximal effect at 12μM. jwmr.org |
| Human Dermal Fibroblasts | Increased proliferation | Significant promotion of cell growth after 96 hours of exposure. nih.gov |
| Human Gastric Fibroblasts | Inhibited proliferation | Suggests a negative feedback role in limiting growth factor effects. jwmr.org |
| Pulmonary Artery Smooth Muscle Cells | Stimulated proliferation | Acts as a progression factor, potentiating other growth factors. nih.gov |
| Systemic Vascular Smooth Muscle Cells | Inhibited proliferation | Contrasts with its effect on pulmonary artery SMCs. nih.gov |
Influence on Collagen Synthesis and Gene Expression
PGE1 has a marked influence on collagen, a primary component of the extracellular matrix. Studies have consistently shown that PGE1 suppresses collagen synthesis. In human diabetic fibroblasts, PGE1 treatment led to a decrease in collagen synthesis, although the result was not always statistically significant. jwmr.org This inhibitory effect was also observed in other connective tissue cell types. jwmr.org
The mechanism behind this suppression involves the regulation of collagen gene expression. PGE1 can inhibit collagen formation by down-regulating the expression of collagen genes and up-regulating the degradation of mature collagen. jwmr.org Research indicates that the inhibition of type I collagen gene expression by interleukin-1 (IL-1) in fibroblasts is mediated by prostaglandins (B1171923) at the transcriptional level. jwmr.org Furthermore, a lipid-incorporated formulation of PGE1, Lipo-PGE1, has been shown to decrease the mRNA expression of collagen 1A1, 1A2, and 3A1, and inhibit type I collagen and total soluble collagen production in human dermal fibroblasts. plos.orgewha.ac.kr This effect is mediated through the ERK/Ets-1 signaling pathway. plos.orgewha.ac.kr
PGE1 has also been found to suppress the induction of collagen synthesis by transforming growth factor-beta 1 (TGF-β1) in human corpus cavernosum smooth muscle cells. auajournals.org In diabetic rats, alprostadil (B1665725) treatment repressed the expression of the TGF-β1/Smad2 signaling pathway and its related molecules, thereby suppressing myocardial cell fibrosis. europeanreview.orgeuropeanreview.org
Table 2: Influence of Prostaglandin E1 on Collagen Synthesis and Gene Expression
| Cell/Tissue Type | Effect on Collagen Synthesis | Gene Expression Changes | Signaling Pathway |
|---|---|---|---|
| Human Diabetic Fibroblasts | Decreased | Down-regulation of collagen gene expression. jwmr.org | Not specified |
| Human Dermal Fibroblasts | Decreased | Decreased mRNA of collagen 1A1, 1A2, 3A1. plos.orgewha.ac.kr | ERK/Ets-1. plos.orgewha.ac.kr |
| Human Corpus Cavernosum Smooth Muscle | Suppressed TGF-β1-induced synthesis | Suppressed TGF-β1 mRNA induction. auajournals.org | Not specified |
| Myocardial Fibroblasts (in diabetic rats) | Suppressed | Lowered levels of Collagen, Chek1, α-SMA, TGF-β1, and Smad2. europeanreview.orgeuropeanreview.org | TGF-β1/Smad2. europeanreview.orgeuropeanreview.org |
Immunomodulatory Actions
PGE1 possesses significant immunomodulatory capabilities, primarily characterized by its anti-inflammatory effects and its interactions with various components of the immune system.
Anti-inflammatory Properties
Alprostadil exhibits potent anti-inflammatory effects. drugbank.comdovepress.com It has been shown to inhibit the inflammatory response in patients and in in-vitro cellular models. anatoljcardiol.com The anti-inflammatory actions of PGE1 are complex and involve the inhibition of monocyte and neutrophil function. hogrefe.com It can also reduce the release of inflammatory factors in conditions like acute lung injury and myocardial ischemia/reperfusion injury. semanticscholar.org
Studies have demonstrated that alprostadil can attenuate lipopolysaccharide (LPS)-induced injury in cardiomyocytes through its anti-inflammatory effects, mediated by the Wnt5a/JNK/NF-κB pathway. nih.gov Furthermore, PGE1 and its analogues have been shown to inhibit the expression of adhesion molecules and the release of inflammatory cytokines. hogrefe.com
Interaction with Cytokine Networks (e.g., interleukins IL-1α, IL-1β, IL-6, IL-8)
PGE1 interacts with and modulates the production of various cytokines. In human dermal fibroblasts, PGE1 treatment markedly enhanced the production of IL-6 and slightly enhanced IL-8 production, while IL-1α remained undetectable. nih.gov In contrast, when normal human keratinocytes were treated with PGE1, there was a transient decrease in IL-1α secretion and no detectable IL-6. nih.gov
In other models, Alprostadil has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. anatoljcardiol.com In a study on rats with acute pancreatitis, alprostadil treatment significantly decreased serum levels of IL-1β, IL-6, and TNF-α. semanticscholar.org Similarly, in a model of traumatic spinal cord injury, PGE1 reduced the levels of TNF-α and IL-1β. cjter.com The administration of alprostadil has also been found to attenuate the secretion of IL-1β, IL-6, and IL-17 in LPS-stimulated cardiomyocytes. nih.gov
Table 3: Prostaglandin E1 Interaction with Cytokine Networks
| Cell/Condition | Effect on IL-1α | Effect on IL-1β | Effect on IL-6 | Effect on IL-8 | Other Cytokines |
|---|---|---|---|---|---|
| Human Dermal Fibroblasts | Undetectable | Not specified | Markedly enhanced | Slightly enhanced | Not specified |
| Normal Human Keratinocytes | Transient decrease | Not specified | Undetectable | Uninfluenced | Not specified |
| In vitro cellular model (unspecified) | Not specified | Not specified | Reduced | Reduced | Reduced TNF-α. anatoljcardiol.com |
| Acute Pancreatitis (rats) | Not specified | Decreased | Decreased | Not specified | Decreased TNF-α. semanticscholar.org |
| Traumatic Spinal Cord Injury (rats) | Not specified | Decreased | Not specified | Not specified | Decreased TNF-α. cjter.com |
| LPS-stimulated Cardiomyocytes | Not specified | Attenuated secretion | Attenuated secretion | Not specified | Attenuated IL-17 and TNF-α secretion. nih.gov |
Influence on Immune Cell Functions, including T cells
PGE1 has demonstrated immunosuppressive effects, particularly on T cells. nih.gov It can inhibit the induction of effector T cells, a crucial step in the cell-mediated immune response. nih.gov This effect appears to be indirect and mediated by nonspecific suppressor lymphokines. nih.gov The immunosuppression caused by PGE1 can be overcome by recombinant IL-1, suggesting a mechanism related to either diminished IL-1 secretion or reduced target cell sensitivity to IL-1. nih.gov PGE1 does not, however, have an inhibitory effect on already differentiated effector T cells. nih.gov
Regulation of Specific Cellular Processes
Prostaglandin E1 exerts significant control over fundamental cellular processes, influencing cell fate and function through complex signaling cascades. Its impact on cell proliferation, the aging-related phenomenon of senescence, and the cellular recycling mechanism of autophagy are of particular interest in understanding its physiological and pathological roles.
The influence of Prostaglandin E1 on cell growth and survival is highly dependent on the specific cell type and its physiological state. Research has demonstrated that PGE1 can either stimulate or inhibit cell proliferation and can promote cell survival by preventing programmed cell death (apoptosis).
In vascular smooth muscle cells (SMCs), the effect of PGE1 on DNA synthesis is contingent on the cells' phase in the cell cycle. physiology.org When applied to quiescent, growth-arrested SMCs, PGE1 enhances DNA synthesis. physiology.org Conversely, in actively cycling SMCs, PGE1 functions as an antiproliferative agent, inhibiting their growth. physiology.orgnih.gov This dual effect is linked to an increase in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov
PGE1 has also been shown to promote the survival of various cell types by inhibiting apoptosis. In endothelial progenitor cells (EPCs), treatment with PGE1 reduces apoptosis and enhances their migratory capacity. nih.gov Similarly, in rat cardiomyocytes subjected to hypoxia/reperfusion injury, PGE1 attenuates cell growth inhibition and cytotoxicity by diminishing apoptosis in a dose-dependent manner. portlandpress.com This protective effect is associated with the inactivation of cleaved-caspase-3, a key executioner enzyme in apoptosis. portlandpress.com Furthermore, PGE1 protects hepatocytes from endoplasmic reticulum stress-induced apoptosis by inducing the expression of glucose-regulated protein 78 (GRP78). wjgnet.com In mesenchymal stem cells (MSCs), PGE1 preconditioning reduces apoptosis and improves their homing capabilities in the context of pulmonary arterial hypertension. nih.gov
Table 1: Effects of Prostaglandin E1 on Cell Growth and Survival in Different Cell Types
| Cell Type | Effect of PGE1 | Key Findings |
| Vascular Smooth Muscle Cells (Quiescent) | Enhanced DNA Synthesis | PGE1 stimulates proliferation in growth-arrested cells. physiology.org |
| Vascular Smooth Muscle Cells (Cycling) | Antiproliferative | PGE1 inhibits the growth of actively dividing cells. physiology.orgnih.gov |
| Endothelial Progenitor Cells | Reduced Apoptosis, Enhanced Migration | PGE1 promotes the survival and function of these cells. nih.gov |
| Cardiomyocytes (Hypoxia/Reperfusion) | Reduced Apoptosis and Cytotoxicity | PGE1 protects heart muscle cells from injury. portlandpress.com |
| Hepatocytes (ER Stress) | Reduced Apoptosis | PGE1 protects liver cells from stress-induced cell death. wjgnet.com |
| Mesenchymal Stem Cells (PAH model) | Reduced Apoptosis, Improved Homing | PGE1 enhances the therapeutic potential of stem cells. nih.gov |
| Medulloblastoma Cells | Inhibited Tumor Growth | PGE1 can have anti-cancer effects in specific contexts. aacrjournals.org |
Cellular senescence is a state of irreversible growth arrest that plays a crucial role in aging and age-related diseases. Prostaglandin E1 has been implicated in the regulation of senescence programs, particularly in the context of potentially premalignant oral keratinocytes.
Studies have shown that extracellular Prostaglandin E1 (ePGE1) is upregulated in mortal, but not immortal, potentially premalignant oral keratinocytes. nih.govnih.gov This upregulation is dependent on the cellular senescence program and is associated with some, but not all, markers of cellular senescence. nih.govnih.gov The production of ePGE1 in these cells is also dependent on cyclo-oxygenase 2 (COX2) and p38 mitogen-activated protein kinase. nih.govnih.gov
Interestingly, the regulation of ePGE1 appears to be linked to specific genetic pathways. In oral keratinocytes lacking the p16INK4A tumor suppressor gene, the accumulation of ePGE1 occurs in parallel with a subset of tumor-promoting cytokine and metalloproteinase transcripts following senescence. nih.govnih.gov The expression of these molecules, including ePGE1, is ablated by the ectopic expression of telomerase, which bypasses senescence. mdpi.com Furthermore, the upregulation of ePGE1 has been shown to be dependent on the function of the p53 tumor suppressor protein, suggesting a distinct regulatory mechanism compared to Prostaglandin E2. nih.govbiorxiv.org
These findings suggest that ePGE1, in conjunction with other senescence-associated secretory phenotype (SASP) factors, may contribute to the progression of potentially premalignant oral lesions in a paracrine manner. nih.gov
Table 2: Role of Prostaglandin E1 in Cellular Senescence
| Cell Type | Role of PGE1 in Senescence | Key Regulatory Factors |
| Potentially Premalignant Oral Keratinocytes (Mortal) | Upregulation of extracellular PGE1 (ePGE1). nih.govnih.gov | Dependent on the senescence program, COX2, p38 MAPK, and p53 function. nih.govnih.gov |
| Potentially Premalignant Oral Keratinocytes (Immortal) | Generally no upregulation of ePGE1. nih.govnih.gov | Ectopic telomerase expression ablates ePGE1 expression. mdpi.com |
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Prostaglandin E1 has been shown to modulate autophagy pathways, with its effects being context-dependent, sometimes activating and at other times inhibiting the process.
In the context of diabetic complications, PGE1 has demonstrated a regulatory role in autophagy. In vascular smooth muscle cells (VSMCs) exposed to high glucose, PGE1 reverses the decrease in autophagy markers like LC3B and Beclin-1, mimicking the effect of the autophagy activator rapamycin. karger.com This activation of autophagy by PGE1 is dependent on the AKT/mTOR signaling pathway. karger.comresearchgate.net By up-regulating autophagy, PGE1 can reverse the phenotypic switching of VSMCs, which is associated with the development of diabetic macrovascular complications. karger.com
Conversely, in a model of diabetic nephropathy, PGE1 was found to inhibit the abnormal elevation of autophagy induced by palmitic acid in renal tubule epithelial cells. researchgate.net This inhibition of excessive autophagy was associated with the upregulation of fibroblast growth factor 21 (FGF21) and a reduction in insulin (B600854) resistance. researchgate.net
The mechanism of PGE1's effect on autophagy often involves the modulation of key signaling pathways. For instance, in VSMCs under high glucose, PGE1 significantly suppresses the phosphorylation of mTOR, a central inhibitor of autophagy. researchgate.net This effect is mediated through the inhibition of AKT phosphorylation, an upstream regulator of mTOR. researchgate.net
Table 3: Effects of Prostaglandin E1 on Autophagy Pathways
| Cell/Tissue Model | Effect of PGE1 on Autophagy | Signaling Pathway Involved |
| Vascular Smooth Muscle Cells (High Glucose) | Activates autophagy. karger.com | Inhibits AKT/mTOR signaling. karger.comresearchgate.net |
| Diabetic Nephropathy Model (Renal Tubule Epithelial Cells) | Inhibits excessive autophagy. researchgate.net | Upregulates FGF21. researchgate.net |
Physiological and Pathophysiological Roles of Prostaglandin E1 in Preclinical Models
Cardiovascular System Research Models
The cardiovascular effects of Prostaglandin (B15479496) E1 have been a primary area of preclinical investigation, with a focus on its potent vasodilatory properties.
Investigation of Vasodilatory Effects in Pulmonary Circulation Models
In preclinical models of the pulmonary circulation, Prostaglandin E1 has been identified as a powerful vasodilator. Studies using isolated perfused lung models from animals such as rats and lambs have demonstrated that PGE1 effectively relaxes the pulmonary vasculature. This action is critical in conditions marked by high resistance in the pulmonary blood vessels. The introduction of PGE1 in these models leads to a notable decrease in pulmonary artery pressure, signifying vasodilation. This effect is particularly significant in countering hypoxia-induced pulmonary vasoconstriction, a physiological response to low oxygen levels that can contribute to pulmonary hypertension.
Studies in Models of Pulmonary Arterial Hypertension
The therapeutic potential of Prostaglandin E1 has been explored in various animal models of pulmonary arterial hypertension (PAH), a severe condition characterized by elevated pressure in the pulmonary arteries. In rat models where PAH is induced by agents like monocrotaline (B1676716), PGE1 has been shown to mitigate key indicators of the disease, including increased pressure in the right ventricle and enlargement of the right ventricular muscle. Furthermore, research indicates that PGE1 can also inhibit the proliferation of vascular smooth muscle cells, a key factor in the remodeling of blood vessels seen in PAH.
| Model | Key Research Findings |
| Monocrotaline-induced PAH (Rat) | Reduced right ventricular systolic pressure, decreased right ventricular hypertrophy, and attenuated vascular remodeling. |
| Chronic Hypoxia-induced PAH (Rodent) | Demonstrated vasodilation and anti-proliferative effects on pulmonary artery smooth muscle cells. |
Effects on Peripheral Vascular Function in Ischemia Models
The vasodilatory actions of Prostaglandin E1 are also evident in the peripheral vascular system, as shown in preclinical models of ischemia, which simulate reduced blood flow. In rabbit models of hindlimb ischemia, local administration of PGE1 has been found to significantly increase blood flow to the affected limb. Beyond improving blood circulation, PGE1 also exhibits protective effects on tissues deprived of oxygen, leading to reduced tissue death and better functional recovery. These protective qualities are attributed to its ability to inhibit platelet aggregation and modulate inflammatory responses, thereby preserving tissue viability.
Studies in Dermatological and Wound Healing Models
Preclinical research has also highlighted the role of Prostaglandin E1 in skin health and the complex process of wound healing.
Effects on Fibroblast Proliferation and Collagen Synthesis in Diabetic Fibroblast Models
In the context of impaired wound healing, such as that seen in diabetes, the influence of Prostaglandin E1 on fibroblasts has been a key area of study. Using fibroblast cells cultured from diabetic animal models, research has shown that PGE1 can stimulate the proliferation of these cells, which is a crucial step in tissue repair. Additionally, PGE1 has been observed to modulate the production of collagen, a vital structural protein for wound healing. It promotes the synthesis of type I and type III collagen, which are essential for providing strength and integrity to the healing tissue.
| Cellular Process | Effect of PGE1 in Diabetic Fibroblast Models |
| Fibroblast Proliferation | Stimulated |
| Collagen Synthesis (Type I & III) | Promoted |
Research in Models of Skin Ulceration
The positive effects of Prostaglandin E1 observed at the cellular level have been further investigated in animal models of skin ulceration. In diabetic mice with skin wounds, the topical application of a lipid emulsion of PGE1 has been shown to accelerate the healing process. This is characterized by faster re-epithelialization, the process of new skin formation over the wound, and enhanced formation of granulation tissue, the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during healing. Histological examinations have confirmed increased blood vessel formation and collagen deposition in wounds treated with PGE1, underscoring its potential to improve outcomes in chronic skin ulcers.
Research in Neurological and Sensory Systems
Prostaglandin E1 (PGE1) has been investigated for its potential therapeutic effects on diabetic peripheral neuropathy (DPN) in various preclinical models. DPN is a common complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. nih.gov The pathogenesis of DPN is complex, involving multiple factors such as reduced nerve blood flow, oxidative stress, and inflammation. nih.govfrontiersin.org
Studies in diabetic rat models have shown that PGE1 can improve several parameters associated with DPN. For instance, research has demonstrated that PGE1 can alleviate neurological pain and dysfunction at sites of nerve entrapment in diabetic rats. nih.gov A combination therapy of a PGE1 analogue and an aldose reductase inhibitor in type 1 diabetic rats resulted in greater improvement in nerve conduction velocity compared to monotherapy. frontiersin.org This suggests that targeting multiple pathways involved in DPN may be a more effective therapeutic strategy. frontiersin.org
Furthermore, PGE1 has been shown to have a protective role in vascular function in type 2 diabetic rats by inhibiting the phenotypic switching of vascular smooth muscle cells. d-nb.info This action is significant as impaired vascular function in the small blood vessels supplying nerves is an early event in the development of DPN. frontiersin.org By improving microcirculation and vascular health, PGE1 may help to mitigate nerve damage. d-nb.info
The table below summarizes key findings from preclinical studies on PGE1 in diabetic neuropathy models.
| Model | Key Findings | Reference |
| Type 1 Diabetic Rats | Combination of a PGE1 analogue and an aldose reductase inhibitor improved nerve conduction velocity more than monotherapy. | frontiersin.org |
| Diabetic Rats | PGE1 alleviated neurological pain and dysfunction at nerve entrapment sites. | nih.gov |
| Type 2 Diabetic Rats | PGE1 inhibited vascular smooth muscle cell phenotypic switching, improving vascular function. | d-nb.info |
Prostaglandin E1 has been shown to have a dual role in pain modulation, exhibiting both pain-inducing (nociceptive) and pain-relieving (analgesic) effects depending on the experimental context.
In a mouse model of orofacial pain, subcutaneous injection of PGE1 into the whisker pad induced mechanical allodynia, a state where non-painful stimuli are perceived as painful. nih.govresearchgate.net This effect was dose-dependent and was associated with the sensitization of trigeminal ganglion neurons. nih.govresearchgate.net The study identified that PGE1 mediates this pain response by facilitating the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2 through the EP2 receptor. nih.govmdpi.com
Conversely, in a formalin-induced paw pain model in mice, PGE1 demonstrated an analgesic effect by suppressing acute pain. frontiersin.org This pain-relieving action is thought to be beneficial, for instance, for blood-sucking leeches, as it prevents the host from detecting their presence. nih.govfrontiersin.org The vasodilatory properties of PGE1 are also believed to contribute to its analgesic effects in models of diabetic neuropathy and spinal stenosis. nih.gov
The table below outlines the contrasting effects of PGE1 in different experimental pain models.
| Experimental Model | Effect of PGE1 | Mechanism of Action | Reference |
| Mouse Orofacial Pain | Induces mechanical allodynia | Facilitates HCN2 channel activity via EP2 receptor | nih.govresearchgate.netmdpi.com |
| Mouse Formalin-Induced Paw Pain | Suppresses acute pain | Not fully elucidated, potentially linked to vasodilation and anti-inflammatory effects | frontiersin.org |
Preclinical Studies on Neural Function (e.g., in diabetic peripheral neuropathy models)
Exogenous Sources and Their Biological Impact
A significant discovery has been the identification of Prostaglandin E1 in the salivary glands of the forest leech, Haemadipsa sylvestris. nih.govfrontiersin.orgnih.gov This was the first report of PGE1 in an invertebrate. nih.govfrontiersin.org The presence of PGE1 in leech saliva is crucial for its blood-sucking lifestyle. nih.govresearchgate.net
The biological functions of PGE1 in this context are multifaceted and facilitate successful feeding for the leech. These functions include:
Inhibition of Platelet Aggregation: PGE1 efficiently inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) with a half-maximal inhibitory concentration (IC50) of 21.81 ± 2.24 nM. frontiersin.orgnih.gov This anticoagulant effect helps to maintain blood flow at the feeding site. nih.govfrontiersin.org
Vasodilation: PGE1 acts as a vasodilator, which increases blood flow to the bite area, ensuring a steady supply of blood for the leech. nih.govfrontiersin.org
Increased Vascular Permeability: PGE1 increases the permeability of blood vessels in a concentration-dependent manner. frontiersin.orgresearchgate.net
Pain Alleviation: As mentioned previously, PGE1 exhibits analgesic properties, which helps the leech to remain undetected by its host. nih.govfrontiersin.org
The possible origins of PGE1 in leeches include synthesis by the leech itself, production by symbiotic bacteria, or enrichment from the host's blood. nih.govresearchgate.net Transcriptome analysis has revealed that the forest leech possesses genes related to prostaglandin synthesis. nih.govresearchgate.net
The table below summarizes the biological functions of PGE1 isolated from leeches.
| Biological Function | Experimental Observation | Significance for Leech | Reference |
| Platelet Aggregation Inhibition | IC50 of 21.81 ± 2.24 nM against ADP-induced aggregation | Prevents blood clotting at the feeding site | frontiersin.orgnih.gov |
| Vasodilation | Promotes increased blood flow | Ensures a steady blood meal | nih.govfrontiersin.org |
| Increased Vascular Permeability | Dose-dependent increase in permeability | Facilitates access to blood | frontiersin.orgresearchgate.net |
| Pain Suppression | Suppressed acute pain in a mouse model | Avoids detection by the host | nih.govfrontiersin.org |
Synthetic analogues of Prostaglandin E1, such as Alprostadil (B1665725) and Misoprostol, have been extensively studied in various experimental systems to understand their pharmacological effects.
Alprostadil , a synthetic form of PGE1, is known for its potent vasodilatory and anti-platelet aggregation properties. nih.govdovepress.comresearchgate.net In a canine model of myocardial infarction, intravenous administration of liposomal PGE1 (Alprostadil) before reperfusion was shown to reduce infarct size and myeloperoxidase activity, indicating a reduction in reperfusion injury. ahajournals.org In a rat model of ischemia-reperfusion injury, Alprostadil demonstrated protective effects on renal, lung, and skeletal muscle tissues. dovepress.com Furthermore, in a canine model of chronic cauda equina compression, a PGE1 derivative was shown to improve blood flow in the arteries of the nerve roots. researchgate.net
Misoprostol is another synthetic PGE1 analogue. nih.gov It is recognized for its ability to inhibit gastric acid secretion and enhance mucosal defense. nih.govdrugbank.com In a rat model of experimental pancreatitis induced by pancreatic duct ligation, Misoprostol was found to have protective effects, reducing pancreatic lesions. nih.gov Studies in dogs have explored its use for atopic dermatitis, where it was shown to decrease pruritus and clinical signs. tandfonline.com
The table below provides an overview of the experimental findings for these synthetic PGE1 analogues.
| Analogue | Experimental Model | Key Findings | Reference |
| Alprostadil | Canine Myocardial Infarction | Reduced infarct size and reperfusion injury. | ahajournals.org |
| Alprostadil | Rat Ischemia-Reperfusion | Protective effects on kidney, lung, and skeletal muscle. | dovepress.com |
| Alprostadil | Canine Cauda Equina Compression | Improved arterial blood flow to nerve roots. | researchgate.net |
| Misoprostol | Rat Experimental Pancreatitis | Reduced pancreatic lesions. | nih.gov |
| Misoprostol | Canine Atopic Dermatitis | Decreased pruritus and clinical signs. | tandfonline.com |
Analysis of Prostaglandin E1 from Natural Organisms (e.g., leeches) and their Biological Functions
Role in Specialized Biological Contexts
The actions of Prostaglandin E1 and its analogues extend to specialized biological contexts beyond the nervous and circulatory systems. For instance, a synthetic PGE1 analogue, alprostadil alfadex, has been shown to effectively inhibit the motility of the human sphincter of Oddi, suggesting its potential clinical application as a muscle-relaxing agent in this area. nih.gov In a study on canine reproduction, Misoprostol was used to induce labor, demonstrating its effects on uterine smooth muscle contraction. vin.com Furthermore, an orally administered stable analogue of PGE1 was found to suppress both chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats, highlighting its anti-inflammatory potential in autoimmune conditions. nih.gov
Mechanisms of Action in the Maintenance of Ductus Arteriosus Patency in Neonatal Models
Prostaglandin E1 (PGE1) is a critical molecule in neonatal physiology, particularly for its role in maintaining the patency of the ductus arteriosus (DA) in newborns with certain congenital heart defects. nih.gov The DA is a vital blood vessel in the fetus that connects the pulmonary artery to the aorta, allowing blood to bypass the lungs, which are non-functional in utero. After birth, this vessel typically closes as pulmonary circulation is established. However, in neonates with ductal-dependent congenital heart disease, keeping the DA open is life-saving. nih.gov
The primary mechanism by which PGE1 maintains DA patency involves its action as a potent vasodilator. mdpi.commdpi.com PGE1 binds to specific receptors on the smooth muscle cells of the DA wall, primarily the EP4 receptor. mdpi.commdpi.comfrontiersin.org This binding activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.comfrontiersin.org The elevated cAMP inhibits myosin light-chain kinase, an enzyme essential for muscle contraction, resulting in the relaxation of the DA smooth muscle and subsequent vasodilation. mdpi.commdpi.com
In addition to its direct vasodilatory effects, PGE2, a closely related prostaglandin, has been shown to regulate the production of hyaluronan via the EP4-cAMP-PKA signaling pathway, which is involved in the remodeling of the DA. mdpi.comfrontiersin.org While PGE2 maintains functional patency, it can also paradoxically promote anatomical closure through remodeling. mdpi.com Studies in porcine models have revealed that the density of PGE2 receptors in the DA decreases after birth, which may contribute to the reduced responsiveness of the newborn DA to prostaglandins (B1171923). ahajournals.org Specifically, while fetal pig DA expresses EP2, EP3, and EP4 receptors, neonatal DA shows a marked reduction in EP1, EP3, and EP4 receptors. ahajournals.org
Preclinical studies in various animal models, including fetal lambs, have been instrumental in elucidating these mechanisms. frontiersin.org These studies have demonstrated that PGE1 not only maintains DA patency but also has direct pulmonary vasodilating actions, which can be beneficial in conditions of elevated pulmonary vascular resistance. frontiersin.org The understanding of PGE1's mechanism of action has established it as a standard of care in managing neonates with ductal-dependent cardiac lesions, preventing severe hypoxia and circulatory collapse. nih.govnih.gov
Table 1: Key Mechanisms of PGE1 in Maintaining Ductus Arteriosus Patency
| Mechanism | Receptor(s) Involved | Signaling Pathway | Effect on Ductus Arteriosus |
| Vasodilation | EP4 | ↑ cAMP, ↓ Myosin Light-Chain Kinase | Relaxation of smooth muscle, increased blood flow. mdpi.commdpi.comfrontiersin.org |
| Pulmonary Vasodilation | Not specified | ↑ cAMP | Reduced pulmonary vascular resistance. frontiersin.org |
| Modulation of Remodeling | EP4 | ↑ cAMP, ↑ PKA, ↑ Hyaluronan Synthase | Influences structural changes in the vessel wall. mdpi.comfrontiersin.org |
Functional Characterization in Models of Oral Keratinocyte Senescence and Pre-malignancy (referencing the D17 cell line context)
Recent research has shed light on the role of Prostaglandin E1 (PGE1) in the context of cellular senescence and the progression of oral pre-malignant lesions. Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors and is considered a barrier to tumor development. frontiersin.org However, senescent cells also develop a senescence-associated secretory phenotype (SASP), characterized by the secretion of various pro-inflammatory and tumor-promoting factors. frontiersin.org
Studies utilizing oral keratinocyte cell lines have demonstrated that mortal potentially pre-malignant oral lesion (MPPOL) keratinocytes, but not typically immortal (IPPOL) keratinocytes, exhibit an upregulation of extracellular PGE1 (ePGE1) and PGE2. nih.govresearchgate.netnih.gov This upregulation is associated with some markers of cellular senescence and is dependent on the senescence program, cyclo-oxygenase 2 (COX2), and p38 mitogen-activated protein kinase. nih.govresearchgate.netnih.gov
The D17 cell line, a p16INK4A-deficient but p53-proficient line derived from a potentially pre-malignant oral lesion, has been a valuable model in these investigations. nih.govresearchgate.netmdpi.com As D17 cells approach senescence, there is a notable increase in the extracellular levels of ePGE1 and ePGE2. nih.gov This increase is abolished when senescence is bypassed, for instance, through the ectopic expression of telomerase (TERT), which suppresses the production of both ePGE1 and ePGE2. nih.govresearchgate.net Interestingly, the upregulation of ePGE1 in these cells has been shown to be dependent on p53 function, suggesting a distinct regulatory mechanism compared to PGE2. nih.govresearchgate.netnih.gov
The functional consequence of this increased PGE secretion is significant. It is proposed that senescent MPPOL keratinocytes, by secreting PGEs and other SASP factors like interleukins, can create a pro-tumorigenic microenvironment. frontiersin.org This microenvironment can then promote the proliferation of immortalized pre-malignant keratinocytes in a paracrine manner, potentially driving the progression to oral squamous cell carcinoma. frontiersin.orgnih.govresearchgate.net
Table 2: Regulation and Effects of PGE1 in the D17 Oral Keratinocyte Model
| Condition | Effect on ePGE1 Levels | Key Regulatory Factors | Implication |
| Approaching Senescence | Increase | Senescence program, p53 | Contribution to the Senescence-Associated Secretory Phenotype (SASP). nih.govresearchgate.net |
| Bypass of Senescence (e.g., by TERT) | Ablation | Telomerase | Suppression of the pro-tumorigenic microenvironment. nih.govresearchgate.net |
| p53 Function | Dependent | p53 | Suggests a p53-mediated pathway for ePGE1 regulation. nih.govresearchgate.netnih.gov |
Modulatory Effects on Inflammatory Responses in in vivo Models
Prostaglandin E1 has demonstrated significant modulatory effects on inflammatory responses in various in vivo preclinical models. nih.gov Its actions are complex and can be both pro- and anti-inflammatory depending on the context. Generally, PGE1 is recognized for its potent anti-inflammatory activities. nih.gov
In models of acute inflammation, systemic administration of PGE1 or its stable analogs has been shown to inhibit neutrophil-dependent tissue injury in a dose-dependent manner. nih.gov One of the underlying mechanisms for this effect is the modulation of neutrophil function. Studies in rats have shown that in vivo treatment with a PGE1 analog leads to a decrease in the binding affinity of the formyl-methionyl-leucyl-phenylalanine (FMLP) receptor on neutrophils. nih.gov This, in turn, inhibits FMLP-induced lysosomal enzyme release and superoxide (B77818) anion secretion, key events in the inflammatory cascade. nih.gov
PGE1 also exerts its immunomodulatory effects by influencing cytokine production. nih.gov While prostaglandins are often associated with inflammation, they can also down-regulate the production of pro-inflammatory cytokines. nih.gov For instance, PGEs can suppress the production of T-helper cell-1 (Th1) cytokines like interferon-γ and monocyte-derived cytokines such as tumor necrosis factor-α (TNF-α). nih.gov This suggests that PGE1 can shift the immune response towards a less inflammatory phenotype.
Furthermore, in models of pulmonary arterial hypertension, continuous intravenous infusion of PGE1 has been shown to reduce maladaptive structural remodeling of the lung and heart. koreamed.org This includes a reduction in right ventricular hypertrophy and medial wall thickening in pulmonary arterioles, indicating a beneficial effect on vascular remodeling associated with chronic inflammation. koreamed.org In some contexts, PGE1 can also exhibit analgesic effects, potentially by inhibiting inflammation to remain undetected by the host, as observed in a leech model. frontiersin.org
Table 3: Summary of PGE1's Modulatory Effects on Inflammation in vivo
| Model | Key Findings | Mechanism of Action |
| Rat model of acute inflammation | Inhibition of neutrophil-dependent tissue injury. nih.gov | Decreased FMLP receptor affinity on neutrophils, leading to reduced degranulation and superoxide production. nih.gov |
| General in vivo models | Down-regulation of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α). nih.gov | Modulation of immune cell cytokine production. nih.gov |
| Rat model of pulmonary arterial hypertension | Reduced right ventricular hypertrophy and vascular remodeling. koreamed.org | Attenuation of maladaptive structural changes in the heart and lungs. koreamed.org |
| Leech model | Analgesic effects. frontiersin.org | Inhibition of inflammation. frontiersin.org |
Advanced Research Methodologies for Prostaglandin E1 Analysis and Study
Quantification and Detection Techniques
Accurate measurement of PGE1 in biological matrices is fundamental to understanding its roles in health and disease. Due to its low endogenous concentrations and susceptibility to interference, specialized and highly sensitive analytical methods are required.
Enzyme immunoassays (EIA) and enzyme-linked immunosorbent assays (ELISA) are widely used for the quantitative determination of Prostaglandin (B15479496) E1 in various biological fluids, including serum, plasma, tissue homogenates, urine, and cell culture supernatants. antibodies.comcreative-diagnostics.com These assays are typically based on the principle of competitive immunoassay. windows.netabbexa.com
In a common format, a microtiter plate is pre-coated with a PGE1 antigen. antibodies.comabbexa.com When the sample or standard containing PGE1 is added to the wells, it competes with a fixed amount of biotinylated anti-PGE1 antibody for binding to the immobilized antigen. antibodies.com Alternatively, a polyclonal antibody to PGE1 may be used to bind, in a competitive manner, either the PGE1 in the sample or an alkaline phosphatase-conjugated PGE1. windows.net The amount of antibody that binds to the plate is inversely proportional to the concentration of PGE1 in the sample. antibodies.comwindows.net
Following an incubation period, unbound reagents are washed away. antibodies.comwindows.net In the first format, a horseradish peroxidase (HRP)-streptavidin conjugate is added, which binds to the biotinylated antibody. antibodies.com The enzymatic reaction is then visualized by adding a substrate like TMB (3,3',5,5'-tetramethylbenzidine), which produces a colored product. antibodies.com In the second format, a substrate is added for the alkaline phosphatase enzyme, also resulting in a colored product. windows.net The intensity of the color, which is inversely proportional to the PGE1 concentration, is measured using a microplate reader at a specific wavelength (e.g., 450 nm). antibodies.comwindows.netabbexa.com The concentration of PGE1 in the sample is then calculated by comparing its optical density to a standard curve generated with known concentrations of PGE1. windows.netabbexa.com
These kits are designed for research use and offer a relatively rapid and sensitive method for PGE1 quantification, with detection ranges typically in the picogram per milliliter (pg/mL) range. antibodies.comabbexa.com
Interactive Table: Comparison of Prostaglandin E1 ELISA Kits
| Feature | Kit 1 (Antibodies.com) antibodies.com | Kit 2 (NET) windows.net | Kit 3 (Abbexa Ltd) abbexa.com | Kit 4 (Creative Diagnostics) creative-diagnostics.com | Kit 5 (Abcam) abcam.com |
| Assay Type | Competitive EIA | Competitive EIA | Competitive ELISA | Competitive Immunoassay | Competitive |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids | Biological fluids | Serum, plasma, other biological fluids | Tissue Culture Supernatant, Plasma, Saliva, Serum, Urine | Saliva, Urine, Plasma, Cell culture supernatant, Serum, Tissue Culture Media |
| Detection Range | 31.25-2000 pg/mL | 4.88-5000 pg/mL | 78-5000 pg/mL | Not specified | 4.88-5000 pg/mL |
| Sensitivity | 18.75 pg/mL | Not specified | 46.9 pg/mL | Not specified | Not specified |
| Enzyme/Substrate | HRP-Streptavidin/TMB | Alkaline Phosphatase/pNPP | HRP/TMB | Alkaline Phosphatase/pNPP | Not specified |
| Detection Method | Colorimetric | Colorimetric | Colorimetric | Colorimetric | Colorimetric |
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive and specific method for the determination of Prostaglandin E1 and its metabolites in biological samples. nih.govescholarship.org This technique is often necessary to overcome the challenges of low endogenous concentrations and potential interference from other eicosanoids. nih.gov
The methodology typically involves a sample preparation step, often solid-phase extraction, to isolate and concentrate the prostaglandins (B1171923) from the biological matrix. researchgate.netnih.gov The extracted analytes are then separated using a liquid chromatography system, often a reversed-phase column, before being introduced into the mass spectrometer. researchgate.netfrontiersin.org The mass spectrometer, operating in a mode such as selected reaction monitoring (SRM), allows for highly specific detection and quantification of the target molecules. nih.gov
The use of stable isotope-labeled internal standards is crucial for accurate quantification in LC-MS analysis. ukisotope.com Deuterated analogs of PGE1, such as Prostaglandin E1 (3,3,4,4-D₄), are added to the sample at the beginning of the extraction process. isotope.com These standards behave almost identically to the endogenous analyte during extraction and ionization, but can be distinguished by the mass spectrometer due to their different mass-to-charge ratios. nih.gov This allows for correction of any sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. For instance, a method using [3,3',4,4'-(2)H4]-PGE1 (d4-PGE1) as an internal standard has been developed for the quantification of PGE1 in human plasma by GC-MS/MS. nih.gov Similarly, 15S-15-methyl Prostaglandin E1 has been used as an internal standard in LC-MS analysis of cerebrospinal fluid. metabolomicsworkbench.org
LC-MS/MS methods have been developed to achieve very low limits of quantification, often in the low pg/mL range, making them suitable for pharmacokinetic studies and the analysis of endogenous levels in various biological fluids. nih.govresearchgate.netnih.gov For example, a highly sensitive on-line two-dimensional reversed-phase LC-MS/MS method was developed for the determination of the PGE1 analogue, limaprost, in human plasma with a linear dynamic range of 0.1-10 pg/ml. researchgate.netnih.gov
Enzyme Immunoassays (EIA/ELISA) for Prostaglandin E1 Measurement
In Vitro and Ex Vivo Experimental Models
To investigate the cellular and molecular mechanisms of Prostaglandin E1 action, as well as its metabolic fate, researchers utilize a variety of in vitro and ex vivo experimental models. These models provide controlled environments to study specific biological processes without the complexities of a whole organism.
Primary cell cultures, which are cells isolated directly from tissues, and immortalized cell lines, which have been modified to proliferate indefinitely, are invaluable tools in PGE1 research. researchgate.net These models allow for the investigation of PGE1's effects on specific cell types and signaling pathways. portlandpress.com
For instance, primary cultures of arterial smooth muscle cells have been used to study the dual effects of PGE1 on cell phenotype, demonstrating its ability to stimulate conversion from a contractile to a synthetic state early in culture and inhibit DNA synthesis later on. nih.gov Primary cultures of human hepatocytes have been employed to investigate the protective effects of PGE1 against D-galactosamine-induced cell death, showing that PGE1 can reduce apoptosis, necrosis, and oxidative stress. ajol.info Studies have also utilized primary cardiomyocytes to show that PGE1 protects against hypoxia/reoxygenation-induced injury. portlandpress.com
Immortalized cell lines are also widely used. For example, the immortalized rat osteoblastic cell line Py1a has been used to examine the inhibitory effects of prostaglandins on collagen synthesis, revealing a signaling pathway that is not dependent on adenylate cyclase. oup.com SV40 immortalized rat submandibular acinar cell lines have been used to show that PGE1 is an effective activator of intracellular cyclic AMP production. nih.govresearchgate.net In cancer research, NIH/3T3 cells have been used to study how PGE1 inhibits the Hedgehog signaling pathway through the EP4 receptor. aacrjournals.org
Interactive Table: Examples of Cell Models in Prostaglandin E1 Research
| Cell Model | Research Focus | Key Findings |
| Primary Arterial Smooth Muscle Cells nih.gov | Phenotype modulation | PGE1 has a dual effect, initially promoting a synthetic state and later inhibiting proliferation. |
| Primary Human Hepatocytes ajol.info | Protection against D-galactosamine-induced cell death | PGE1 reduces apoptosis, necrosis, and oxidative stress. |
| Primary Cardiomyocytes portlandpress.com | Protection against hypoxia/reoxygenation injury | PGE1 protects cells via the miR-21-5p/FASLG axis. |
| Immortalized Rat Osteoblastic Cell Line (Py1a) oup.com | Inhibition of collagen synthesis | Prostaglandins inhibit collagen synthesis via a protein kinase C-dependent pathway. |
| SV40 Immortalized Rat Submandibular Acinar Cell Lines nih.govresearchgate.net | Intracellular signaling | PGE1 activates intracellular cyclic AMP production. |
| NIH/3T3 Cells aacrjournals.org | Hedgehog signaling pathway in cancer | PGE1 inhibits the Hedgehog pathway through the EP4 receptor. |
| Human Aortic Smooth Muscle Cells (HASMCs) and Human Umbilical Vein Endothelial Cells (HUVECs) nih.gov | HIF-1 activation and angiogenesis | PGE1 induces HIF-1α protein expression and HIF-1 activation under non-hypoxic conditions. |
| Potentially Premalignant Oral Keratinocytes (MPPOL) nih.gov | Regulation of extracellular PGE1 | ePGE1 upregulation is dependent on the keratinocyte senescence program. |
Tissue homogenate models are instrumental in studying the metabolism of Prostaglandin E1. usask.ca These models involve incubating PGE1 with homogenized tissues, which contain the necessary enzymes for metabolic conversion. This allows for the identification of metabolites and the determination of metabolic rates in different tissues. nih.gov
For example, in vitro studies using homogenates of human foreskin, human placenta, and rabbit lung have been conducted to investigate the metabolism of PGE1. usask.canih.gov These studies revealed that the major metabolite in all these tissues is 15-keto-PGE1, and they determined the specific activity of the 15-hydroxyprostaglandin dehydrogenase (15-OHPGDH) enzyme in each tissue. nih.gov The metabolic degradation of PGE1 has also been studied by incubating it with homogenates of various rat and dog tissues, which showed rapid conversion to a less polar metabolite in the lung and kidney. researchgate.net Furthermore, the biosynthesis of prostaglandins from endogenous precursors has been measured in brain tissue slices and homogenates. cdnsciencepub.com
Functional assays are essential for characterizing the interaction of Prostaglandin E1 with its receptors and the subsequent intracellular signaling events. These assays can measure receptor binding affinity and the activation of downstream signaling pathways.
Radioligand binding assays are a common method to study the interaction of PGE1 with its receptors. In these assays, a radiolabeled form of PGE1, such as [3H]PGE1, is incubated with tissue homogenates or cell membranes containing the receptors. pnas.org The amount of bound radioactivity is measured to determine the binding affinity (Kd) and receptor density (Bmax). Competition binding assays, where unlabeled compounds are used to displace the radiolabeled ligand, can be used to determine the selectivity of different prostaglandins for various receptor subtypes.
Functional assays also investigate the signal transduction pathways activated by PGE1 binding to its receptors. Since many prostaglandin receptors are G-protein coupled receptors, these assays often measure changes in the levels of second messengers like cyclic AMP (cAMP). windows.netroche.com For example, studies have shown that PGE1 can stimulate cAMP accumulation in cultured human corpus cavernosum smooth muscle cells. researchgate.net Other functional assays can measure changes in intracellular calcium levels, which are also involved in prostaglandin signaling. nih.gov In some experimental setups, the functional response of tissues to PGE1 is measured directly, such as the relaxation or contraction of smooth muscle strips in an organ bath. researchgate.netresearchgate.net
In Vitro Platelet Aggregation Assays
In vitro platelet aggregation assays are fundamental tools for studying the effects of PGE1 on platelet function. These assays measure the extent to which platelets clump together after being stimulated by an agonist. endotell.ch A common technique is light transmission aggregometry (LTA), which is considered the gold standard for platelet function testing. endotell.chkarger.com In LTA, platelet-rich plasma (PRP) is treated with an agonist, and the change in light transmission through the sample is measured as platelets aggregate. endotell.ch
PGE1 is a potent inhibitor of platelet aggregation. nih.govresearchgate.net It functions by binding to the prostacyclin receptor (IP) on platelets, which stimulates adenyl cyclase activity and increases intracellular levels of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). karger.comnih.gov This increase in cAMP inhibits the release of calcium ions (Ca2+), a critical step in platelet activation and aggregation. nih.govresearchgate.net
Researchers often use agonists like adenosine diphosphate (B83284) (ADP) and collagen to induce platelet aggregation in these assays. karger.com The inhibitory effect of PGE1 can be quantified by determining the concentration required to inhibit aggregation by 50% (IC50). For instance, in one study, the IC50 of PGE1 for inhibiting ADP-induced aggregation was found to be 21.81 ± 2.24 nM. frontiersin.org
The addition of PGE1 to platelet aggregation tests can also enhance the sensitivity of these assays for detecting the effects of antiplatelet drugs. endotell.ch For example, in the VerifyNow P2Y12 assay, PGE1 is included to suppress platelet aggregation induced by the P2Y1 receptor, allowing for a more specific evaluation of drugs that target the P2Y12 receptor pathway. nih.govloinc.org
Table 1: Key Parameters in In Vitro Platelet Aggregation Assays with PGE1
| Parameter | Description | Typical Agonists | Key Findings | Citations |
|---|---|---|---|---|
| Assay Type | Light Transmission Aggregometry (LTA), Whole Blood Aggregometry | ADP, Collagen, Thrombin Receptor Activating Peptide (TRAP) | PGE1 inhibits platelet aggregation by increasing cAMP levels. | endotell.chkarger.com |
| PGE1 Concentration | Varies depending on the study, often in the nanomolar (nM) range. | - | The inhibitory effect of PGE1 is dose-dependent. | karger.comnih.gov |
| IC50 | The concentration of PGE1 that inhibits platelet aggregation by 50%. | ADP | An IC50 of 21.81 ± 2.24 nM for ADP-induced aggregation has been reported. | frontiersin.org |
| Clinical Relevance | Used to assess platelet function and the efficacy of antiplatelet therapies. | - | Addition of PGE1 can increase the sensitivity of assays for P2Y12 inhibitors. | endotell.chnih.govloinc.org |
In Vivo Preclinical Animal Models
Rodent models are instrumental in investigating the role of PGE1 in the pathogenesis of various diseases. These models allow for the study of complex physiological processes that cannot be replicated in vitro.
For example, rat models of pulmonary hypertension are frequently used to study the effects of PGE1. In a model where pulmonary hypertension is induced by monocrotaline (B1676716) (MCT), PGE1 has been shown to inhibit the development of high blood pressure in the pulmonary arteries and right ventricular hypertrophy. nih.gov Studies have demonstrated that PGE1 can reduce the production of inflammatory cytokines like IL-1, IL-6, and TNF, which are implicated in pulmonary hypertension. frontiersin.org Furthermore, PGE1 treatment has been found to reduce maladaptive structural remodeling of the lung and heart in MCT-induced pulmonary hypertension in rats. nih.govatlantis-press.com
Mouse models have also been employed to study the effects of PGE1. In a mouse model of diabetic implant-related infection, the administration of a PGE1 vasodilator was investigated for its potential to decrease the incidence of surgical infections. plos.org In studies of peripheral artery disease, local sustained release of PGE1 has been shown to induce angiogenesis and arteriogenesis in the ischemic limbs of mice. ahajournals.org Additionally, research in mouse models of diabetic hindlimb ischemia has indicated that PGE1 can potentiate the angiogenic properties of basic fibroblast growth factor (bFGF). researchgate.net
Table 2: Research Findings from Rodent Models Studying PGE1
| Rodent Model | Disease/Condition Studied | Key Research Findings | Citations |
|---|---|---|---|
| Rat | Monocrotaline-induced Pulmonary Hypertension | PGE1 inhibits the development of pulmonary hypertension and right ventricular hypertrophy. It also reduces inflammatory cytokines and structural remodeling of the lung and heart. | nih.govfrontiersin.orgnih.govatlantis-press.com |
| Rat | Acute Respiratory Distress Syndrome (ARDS) | A PGE1 analog (misoprostol) showed protective effects against indomethacin-induced deterioration in ARDS. | njppp.com |
| Rat | Microembolism-induced Nephropathy | PGE1 treatment improved renal function and reduced collagen deposition. | nih.gov |
| Mouse | Diabetic Implant-Related Infection | Investigated the effect of a PGE1 vasodilator on the incidence of surgical infections. | plos.org |
| Mouse | Ischemic Limb | Local sustained release of PGE1 induced angiogenesis and arteriogenesis. | ahajournals.org |
| Mouse | Diabetic Hindlimb Ischemia | PGE1 potentiated the angiogenic properties of basic fibroblast growth factor (bFGF). | researchgate.net |
To understand the specific biological functions of PGE1, researchers have turned to more specialized animal models. A notable example is the use of the forest leech, Haemadipsa sylvestris, to study blood sucking. frontiersin.orgnih.gov Leeches are ectoparasites that rely on a cocktail of bioactive compounds in their saliva to facilitate feeding. frontiersin.orgnih.gov
Through activity-guided analysis, PGE1 was identified for the first time as a key molecule in the saliva of the forest leech. frontiersin.orgnih.gov Further analysis revealed that PGE1 is primarily distributed in the leech's salivary gland. frontiersin.org This discovery is significant as it represents the first report of PGE1 in an invertebrate. frontiersin.orgnih.gov
Subsequent studies on the leech-derived PGE1 demonstrated its potent biological activities that are advantageous for blood feeding. It efficiently inhibits platelet aggregation induced by ADP, increases vascular permeability, and prolongs bleeding time. frontiersin.orgnih.gov Furthermore, in a mouse paw pain model, leech PGE1 was found to suppress acute pain. frontiersin.orgscite.ai These multifaceted functions—vasodilation, inhibition of platelet aggregation, anti-inflammation, and pain alleviation—collectively facilitate the leech's ability to ingest host blood without detection. frontiersin.org
Use of Rodent Models (e.g., rats, mice) in Disease Pathogenesis Studies
Advanced Delivery Systems for Experimental Application
The experimental application of PGE1 is often challenged by its short biological half-life. nih.govatlantis-press.com To overcome this limitation, advanced delivery systems have been developed to enhance its stability and target its delivery.
Liposomal formulations encapsulate PGE1 within lipid vesicles, which can protect it from rapid degradation and potentially target its delivery to specific cells like white blood cells, platelets, and endothelial cells. ahajournals.org This approach can also limit the systemic hemodynamic effects of PGE1. ahajournals.org
In a canine model of myocardial infarction and reperfusion, intravenous administration of liposomal PGE1 (TLC C-53) was shown to reduce infarct size. ahajournals.org In another canine thrombolysis model, liposomal PGE1 administered with heparin and streptokinase resulted in more rapid thrombolysis, reduced reocclusion, and smaller infarct size. nih.gov The use of liposomes as a delivery vehicle for PGE1 has been explored for various research applications, including the treatment of vascular disorders in diabetic patients. google.com
Transdermal delivery offers a non-invasive method for administering PGE1, which could significantly improve its application in research and clinical settings. usask.ca However, the skin presents a formidable barrier to the penetration of most drugs. usask.ca
To address this, various transdermal delivery systems for PGE1 have been developed and evaluated in research settings. These include liposomal formulations, alcoholic hydrogels, and ointments containing penetration enhancers. usask.caingentaconnect.comoup.com In vitro studies using diffusion cells with human foreskin have been employed to assess the permeability of PGE1 from these formulations. usask.canih.govnih.gov
In vivo studies in animal models and human volunteers have also been conducted. Laser Doppler flowmetry has been used to monitor changes in skin blood perfusion following the topical application of PGE1 formulations. usask.canih.gov For instance, a study on hairless mice demonstrated that an ointment containing a PGE1-cyclodextrin complex with a penetration enhancer significantly increased blood flow in the skin. oup.com Research has also explored the use of PGE1 ethyl ester, a more lipophilic prodrug, in transdermal formulations to improve skin penetration. ingentaconnect.com These advanced delivery systems hold promise for future research applications of PGE1. usask.ca
Liposomal Formulations for Enhanced Experimental Delivery
Molecular and Genetic Tools
Advanced research into the mechanisms of Prostaglandin E1 (PGE1) has been significantly propelled by the application of sophisticated molecular and genetic tools. These methodologies allow for precise manipulation and analysis of cellular pathways, providing deeper insights into the specific roles of genes and receptors in mediating the effects of PGE1.
Gene Silencing and Overexpression Approaches (e.g., siRNA knockdown, TERT expression)
Gene silencing, particularly through small interfering RNA (siRNA), and gene overexpression techniques are pivotal in dissecting the molecular pathways influenced by PGE1. These approaches allow researchers to either reduce or increase the expression of specific proteins, thereby clarifying their function in the context of PGE1 signaling.
One key area of investigation has been the interplay between PGE1 and the senescence program in cells. In mortal, but not immortal, potentially premalignant oral keratinocytes, there is an upregulation of extracellular PGE1 (ePGE1). nih.gov The ectopic expression of Telomerase Reverse Transcriptase (TERT), which can ablate the senescence program, has been shown to strongly suppress the production of ePGE1. nih.govresearchgate.net This suggests a link between cellular senescence and the regulation of PGE1 levels. nih.gov Further studies have shown that mortal keratinocytes may support their immortal counterparts by up-regulating PGE1 and E2, which in turn stimulates the proliferation of immortal keratinocytes in vitro. researchgate.net
The use of siRNA to knock down specific gene products has been instrumental in elucidating the signaling cascades downstream of PGE1. For instance, in studies of human dermal fibroblasts, silencing of Ets-1, a transcription factor, reversed the Lipo-PGE1-inhibited production of collagen. plos.org This indicates that the ERK/Ets-1 signaling pathway is a crucial negative regulator of collagen expression and production under the influence of Lipo-PGE1. plos.org
In the context of liver protection, siRNA has been used to demonstrate the critical role of glucose-regulated protein 78 (GRP78). When the PGE1-induced upregulation of GRP78 expression was blocked by siRNA, PGE1 lost its cytoprotective effect in hepatocytes. wjgnet.com This finding implicates the PKA-dependent induction of GRP78 as a key mechanism by which PGE1 protects against hepatocyte apoptosis. wjgnet.com
Similarly, in pulmonary artery smooth muscle cells (PASMCs), siRNA-mediated knockdown of PTEN (phosphatase and tensin homolog) revealed that PGE1 treatment led to an upregulation of pCREB and PTEN and a downregulation of pAKT in a concentration-dependent manner. researchgate.net This suggests that PGE1 attenuates pulmonary artery remodeling through the activation of CREB phosphorylation and the PTEN signaling pathway. researchgate.net
Furthermore, in enteroendocrine GLUTag cells, transfection with EP4-specific siRNA resulted in a significant knockdown of EP4 receptor mRNA levels and a corresponding decrease in TCS2510-induced GLP-1 secretion. oup.com This provides direct evidence for the role of the EP4 receptor in regulating GLP-1 secretion. oup.com The knockdown of p53 in OKF6 cells using siRNA also revealed that ePGE1, but not ePGE2, requires p53 for its upregulation. mdpi.com
The table below summarizes key findings from studies utilizing gene silencing and overexpression techniques to investigate PGE1's mechanisms of action.
| Cell Type | Genetic Tool | Target Gene/Protein | Key Finding | Reference |
| Mortal Potentially Premalignant Oral Keratinocytes (MPPOL) | TERT Overexpression | Senescence Program | Ablation of the senescence program by TERT expression strongly suppressed extracellular PGE1 (ePGE1) production. | nih.govresearchgate.net |
| Human Dermal Fibroblasts (HDFs) | siRNA Knockdown | Ets-1 | Silencing of Ets-1 recovered Lipo-PGE1-inhibited collagen production. | plos.org |
| L02 and HepG2 cells (Hepatocytes) | siRNA Knockdown | GRP78 | Blocking GRP78 expression with siRNA negated the cytoprotective effect of PGE1. | wjgnet.com |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | siRNA Knockdown | PTEN | PTEN-silenced PASMCs treated with PGE1 showed increased pCREB and PTEN expression and inhibited pAKT expression. | researchgate.net |
| GLUTag cells (Enteroendocrine) | siRNA Knockdown | EP4 Receptor | EP4-specific siRNA knockdown inhibited TCS2510-induced GLP-1 secretion. | oup.com |
| OKF6 cells (Oral Keratinocytes) | siRNA Knockdown | p53 | Knockdown of p53 showed that ePGE1 upregulation is p53-dependent. | mdpi.com |
Use of Receptor Antagonists and Agonists in Mechanistic Studies
The specific effects of PGE1 are mediated through its interaction with a family of four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. mdpi.com The use of selective receptor antagonists and agonists has been fundamental in dissecting the precise role of each receptor subtype in various physiological and pathological processes. These pharmacological tools allow researchers to either block or mimic the effects of PGE1 at specific receptors, thereby elucidating their downstream signaling pathways.
In studies of trigeminal ganglion neurons, the EP2 receptor antagonist AH6809 was shown to inhibit the PGE1-induced increase in the hyperpolarization-activated cyclic nucleotide-gated (Ih) current. mdpi.com This, along with the fact that an adenylyl cyclase inhibitor also blocked this effect, suggests that PGE1 facilitates Ih via the EP2 receptor and the Gs-cAMP pathway. mdpi.com
Research on cardiac L-type Ca2+ currents has utilized EP receptor agonists to identify the receptor subtype responsible for PGE1's inhibitory effects. The EP1 and EP3 receptor agonist sulprostone, as well as the EP3 agonist 11-deoxy-PGE1, mimicked the inhibitory effect of PGE1 on isoproterenol-stimulated ICa, while the EP2 agonist butaprost did not. physiology.org This indicates that PGE1 inhibits the stimulated ICa by binding to the EP3 receptor. physiology.org
In the context of cancer biology, mechanistic investigations have revealed that PGE1 can inhibit Hedgehog (HH) signaling through the EP4 receptor. aacrjournals.org This action elevates cyclic adenosine monophosphate (cAMP)-PKA signaling, leading to the degradation of the transcription factor GLI2. aacrjournals.org This finding highlights the potential of targeting the PGE1-EP4 axis to overcome resistance to current cancer therapies. aacrjournals.org
Furthermore, studies on vascular-derived cells have employed EP receptor-specific agonists and antagonists to show that EP1 and EP3 receptors are critical for PGE1-induced activation of hypoxia-inducible factor 1 (HIF-1). researchgate.netnih.gov This activation occurs even under non-hypoxic conditions and leads to the upregulation of vascular endothelial growth factor (VEGF) expression. researchgate.netnih.gov
The table below details the use of receptor antagonists and agonists in clarifying the mechanistic pathways of PGE1.
| Biological System | Agonist/Antagonist | Receptor Target | Key Mechanistic Insight | Reference |
| Trigeminal Ganglion Neurons | AH6809 (Antagonist) | EP2 Receptor | PGE1-induced facilitation of Ih current is mediated through the EP2 receptor and the cAMP pathway. | mdpi.com |
| Rabbit Atrial Cells | Sulprostone (EP1/EP3 Agonist), 11-deoxy-PGE1 (EP3 Agonist) | EP3 Receptor | PGE1 inhibits isoproterenol-stimulated L-type Ca2+ current via the EP3 receptor. | physiology.org |
| Medulloblastoma Xenografts | - | EP4 Receptor | PGE1 inhibits Hedgehog signaling and GLI2 accumulation through the EP4 receptor, leading to enhanced cAMP-PKA activity. | aacrjournals.org |
| Human Aortic Smooth Muscle Cells (HASMCs) & Human Umbilical Vein Endothelial Cells (HUVECs) | EP-receptor-specific agonists and antagonists | EP1 and EP3 Receptors | EP1 and EP3 receptors are crucial for PGE1-induced HIF-1 activation and subsequent VEGF gene expression under non-hypoxic conditions. | researchgate.netnih.gov |
| Enteroendocrine GLUTag cells | CAY10580 and TCS2510 (EP4-selective agonists), L161,982 (EP4-selective antagonist) | EP4 Receptor | Activation of the EP4 receptor triggers the secretion of glucagon-like peptide-1 (GLP-1). | oup.com |
Emerging Research Frontiers and Unresolved Questions in Prostaglandin E1 Biology
Unraveling Differential Regulation of Prostaglandin (B15479496) E1 and E2
Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) are closely related lipid mediators that often exhibit distinct biological activities. While both are synthesized from fatty acid precursors by cyclooxygenase (COX) enzymes, their regulation differs significantly, leading to varied physiological and pathological roles. mdpi.comresearchgate.net
Recent research highlights that the upregulation of extracellular PGE1 and PGE2 in potentially pre-malignant oral keratinocytes is dependent on COX-2, but not COX-1. mdpi.com This process is also reliant on p38 mitogen-activated protein kinase (p38MAPK), a known regulator of COX-2. mdpi.com Interestingly, studies in oral keratinocytes suggest that only the upregulation of extracellular PGE1 is dependent on p53 function, indicating a key difference in the regulatory pathways of PGE1 and PGE2 in this context. mdpi.com
Furthermore, the effects of these prostaglandins (B1171923) on immune cells are not identical. In human monocytes, PGE1 has been shown to suppress the expression of the adhesion molecules B7.1 and CD40 induced by lipopolysaccharide, whereas PGE2 has no effect on these molecules. nih.gov This suggests that the immunomodulatory mechanisms of PGE1 and PGE2 are distinct. nih.gov Both prostaglandins can inhibit the production of tumor necrosis factor-alpha (TNF-α) and T-cell proliferation. nih.gov However, the inhibitory effect of PGE1 on these processes may be linked to its suppression of B7.1 and CD40, while PGE2's mechanism appears to be independent of these adhesion molecules. nih.gov
The differential receptor usage also contributes to their distinct actions. While both PGE1 and PGE2 can interact with the four E-type prostanoid (EP) receptors (EP1, EP2, EP3, and EP4), their affinities and the subsequent downstream signaling can vary. For instance, in trigeminal ganglion neurons, PGE1-induced pain facilitation is primarily mediated by the EP2 receptor, leading to the activation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2. mdpi.com This suggests that the pain mechanisms of PGE1 and PGE2 may be different, as PGE2 is known to act via the EP4 receptor in some contexts. mdpi.com
| Feature | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) | Reference |
|---|---|---|---|
| COX Enzyme Dependence | Dependent on COX-2 for upregulation in oral keratinocytes. | Dependent on COX-2 for upregulation in oral keratinocytes. | mdpi.com |
| p53 Dependence | Upregulation is dependent on p53 function in oral keratinocytes. | Upregulation is independent of p53 function in oral keratinocytes. | mdpi.com |
| Effect on Monocyte Adhesion Molecules | Suppresses LPS-induced B7.1 and CD40 expression. | No effect on LPS-induced B7.1 and CD40 expression. | nih.gov |
| Primary Receptor in Trigeminal Ganglion Pain | EP2 receptor. | EP4 receptor (in some contexts). | mdpi.com |
Comprehensive Elucidation of Prostaglandin E1 Metabolic Pathways and Novel Metabolites
The metabolism of Prostaglandin E1 (PGE1) is a rapid and complex process that primarily occurs in the lungs and liver. annualreviews.orgimrpress.com Upon intravenous administration, PGE1 is quickly converted to its main plasma metabolites, 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1. annualreviews.orgnih.gov This metabolic inactivation is carried out by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). annualreviews.orgimrpress.com
Recent studies have begun to explore the metabolism of novel PGE1-based drugs. For example, Prostanit, a NO-donating alprostadil-based drug, is metabolized via two proposed pathways. nih.gov The first involves the hydrolysis of the glycerol (B35011) ester bond, forming endogenous PGE1 and 1,3-dinitroglycerol. The resulting PGE1 is then further metabolized to its 15-keto derivatives. nih.gov The second proposed pathway involves the liberation of nitric oxide, leading to the formation of the 2-glycerol ester of PGE1. nih.gov However, the absence of this 2-glycerol ester metabolite in rabbit plasma suggests it may not be a significant player in the biological effects of Prostanit in this model. nih.gov
Pharmacokinetic studies in rabbits have shown that after administration of Prostanit, the concentration of PGE1 increases, with a maximum concentration observed at 4 minutes. nih.gov The secondary metabolite, 13,14-dihydro-15-keto-PGE1, reaches its peak concentration at 2 minutes and returns to basal levels within an hour. nih.gov
The enzymes involved in the broader prostaglandin metabolic network are also being characterized. Prostaglandin E synthase (PGES) and Prostaglandin E synthase 2 (PGES2) can catalyze the conversion of PGH2 to 15-hydroperoxy-PGE1. bio-rad.com Furthermore, Prostaglandin reductase 1 (PTGR1) is a key enzyme responsible for the deactivation of various eicosanoids, including prostaglandins. frontiersin.org
Cross-Talk with Other Lipid Mediator Networks (e.g., Resolvins, Protectins, Maresins)
Eicosanoids, the class of signaling molecules to which prostaglandins belong, are derived from arachidonic acid and other polyunsaturated fatty acids through the cyclooxygenase (COX) and lipoxygenase pathways. 4open-sciences.org This shared biosynthetic origin creates a foundation for cross-talk. For instance, the enzymes that produce PGE1 can also be involved in the synthesis of other pro-inflammatory mediators. 4open-sciences.org
The interplay between these lipid networks is crucial for maintaining tissue homeostasis and orchestrating the resolution of inflammation. While PGE1 can have pro-inflammatory effects, the balance with anti-inflammatory SPMs is critical. 4open-sciences.org An imbalance in these networks, where pro-inflammatory signals dominate, can contribute to chronic inflammation and the early stages of carcinogenesis. 4open-sciences.org
Recent research has highlighted the importance of understanding the interactions between different classes of lipid mediators. For example, the interplay between prostaglandins and leukotrienes is well-established in inflammatory processes. ulb.ac.be Emerging studies are now beginning to unravel the complex signaling relationships between prostaglandins and the more recently discovered SPMs, which actively promote the resolution of inflammation. 4open-sciences.org A deeper understanding of this cross-talk is essential for developing targeted therapies that can modulate these interconnected pathways to treat inflammatory diseases.
Integration of Prostaglandin E1 into Systems Biology Approaches
The complexity of Prostaglandin E1 (PGE1) signaling, with its multiple receptors, downstream effectors, and extensive cross-talk with other pathways, necessitates a systems biology approach for a comprehensive understanding. biorxiv.orgplos.org Systems biology aims to integrate diverse datasets and computational modeling to unravel the intricate network of interactions that govern cellular processes. plos.org
Transcriptomic profiling is a powerful tool within systems biology that has been applied to understand the effects of PGE1. In a study on nephronophthisis, a renal ciliopathy, comparative transcriptomics of PGE1-treated patient-derived cells identified numerous differentially expressed genes. biorxiv.org This analysis revealed that PGE1 treatment impacts several key pathways, including those related to cAMP signaling, cell-cell/cell-matrix adhesion, and the actin cytoskeleton. biorxiv.org Specifically, the study identified potential downstream mediators of PGE1's effects, such as the cAMP-dependent protein kinase inhibitor alpha (PKIα). biorxiv.org
Furthermore, systems biology approaches can help to build predictive models of signaling networks. plos.org By analyzing time-resolved phosphoprotein data, it is possible to reconstruct signaling cascades and identify novel interactions. plos.org Such models can capture the temporal dynamics and directionality of information flow within pathways activated by molecules like PGE1. plos.org For example, a data-driven approach could be used to model the signaling cascade initiated by PGE1 binding to its receptors, leading to the activation of downstream kinases and transcription factors. plos.org
The integration of PGE1 into systems biology frameworks will be crucial for:
Identifying novel drug targets within the PGE1 pathway.
Understanding the mechanisms of drug resistance.
Developing personalized therapeutic strategies based on an individual's specific signaling network.
Predicting the effects of pharmacological modulators on the entire cellular system.
Identification of Novel Receptor Interactions and Downstream Effectors
While the classical E-type prostanoid (EP) receptors are the primary targets of Prostaglandin E1 (PGE1), ongoing research continues to uncover novel receptor interactions and downstream signaling pathways. These findings are expanding our understanding of the diverse biological roles of PGE1.
Recent studies have elucidated specific receptor-mediated mechanisms in various cellular contexts. For example, in the context of cardiac hypertrophy induced by angiotensin II, PGE1 has been shown to exert its protective effects through the EP3 receptor. oup.com Activation of EP3 by PGE1 leads to the upregulation of Netrin-1, which in turn inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway. oup.com This highlights a novel EP3-Netrin-1-MAPK axis as a potential therapeutic target for pathological cardiac hypertrophy. oup.com
In contrast, in the context of Hedgehog signaling, a pathway implicated in many cancers, PGE1 acts as a potent antagonist of the transcriptional mediator GLI2. aacrjournals.org This effect is mediated through the EP4 receptor, which is localized to the primary cilium. aacrjournals.org PGE1 binding to EP4 enhances cAMP-PKA activity, leading to the phosphorylation and subsequent degradation of GLI2. aacrjournals.org This novel mechanism suggests that PGE1 and other prostaglandins could be repurposed to overcome resistance to current Hedgehog pathway inhibitors. aacrjournals.org
Furthermore, in trigeminal ganglion neurons, PGE1 facilitates pain signaling by acting on the EP2 receptor. mdpi.com This interaction leads to the activation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2, a key player in neuronal excitability. mdpi.com This finding distinguishes the pain-mediating mechanism of PGE1 from that of PGE2, which often utilizes the EP4 receptor. mdpi.com
The downstream effects of PGE1 are also being explored in the context of cellular stress. PGE1 can protect hepatocytes from endoplasmic reticulum (ER) stress-induced apoptosis by inducing the expression of glucose-regulated protein 78 (GRP78). wjgnet.com This protective effect is dependent on the protein kinase A (PKA) pathway. wjgnet.com
| Cellular Context | Receptor | Downstream Effector/Pathway | Biological Outcome | Reference |
|---|---|---|---|---|
| Cardiac Hypertrophy | EP3 | Netrin-1 upregulation, MAPK inhibition | Amelioration of hypertrophy | oup.com |
| Hedgehog Signaling | EP4 | cAMP-PKA activation, GLI2 degradation | Inhibition of Hedgehog pathway | aacrjournals.org |
| Pain Signaling (Trigeminal Ganglion) | EP2 | HCN2 channel activation | Facilitation of pain | mdpi.com |
| ER Stress (Hepatocytes) | Not specified | PKA-dependent GRP78 induction | Protection against apoptosis | wjgnet.com |
| Diabetic Kidney Disease | Not specified | Inhibition of JNK/Bim pathway | Reduction of renal tubular apoptosis | nih.gov |
Advanced Mechanistic Studies on Prostaglandin E1's Role in Cellular Homeostasis and Disease Progression in Preclinical Settings
Recent preclinical studies have delved deeper into the mechanisms by which Prostaglandin E1 (PGE1) influences cellular homeostasis and the progression of various diseases. These investigations are providing a more nuanced understanding of its therapeutic potential.
In the context of diabetic kidney disease, PGE1 has been shown to alleviate renal injury in rat models. nih.gov Mechanistically, PGE1 reduces apoptosis of proximal renal tubular cells by suppressing the c-Jun N-terminal kinase (JNK)/Bim signaling pathway. nih.gov This protective effect occurs without altering blood glucose levels, suggesting a direct action on the kidney cells. nih.gov
PGE1 also plays a role in maintaining the homeostasis of endothelial progenitor cells (EPCs), which are crucial for vascular repair. karger.com Studies have shown that PGE1 treatment can enhance the number and function of EPCs. karger.com This effect is mediated by an increased expression of the chemokine receptor CXCR4 and is dependent on nitric oxide synthase activity. karger.com
In models of liver injury, PGE1 has demonstrated a protective effect against hepatocyte cell death. ajol.info In primary cultures of human hepatocytes, PGE1 was found to mitigate D-galactosamine-induced apoptosis and necrosis. ajol.info This protective action is associated with the normalization of oxidative stress markers. ajol.info
Furthermore, in the context of pulmonary arterial hypertension (PAH), long-term administration of PGE1 in a rat model has been shown to reduce right ventricular hypertrophy and fibrosis. koreamed.org These beneficial effects are linked to a decrease in the expression of endothelin-1 (B181129) and its receptor. koreamed.org
Development of Targeted Pharmacological Modulators for Prostaglandin E1 Pathways in Experimental Models
The development of targeted pharmacological modulators for Prostaglandin E1 (PGE1) pathways is an active area of research, with the goal of creating more specific and effective therapies. These efforts are focused on designing molecules that can selectively interact with specific components of the PGE1 signaling cascade, such as its receptors or downstream effectors.
One approach is the development of selective agonists for specific EP receptors. For example, in studies of the Hedgehog signaling pathway, selective agonists for the EP4 receptor were used to mimic the effects of PGE1. aacrjournals.org This confirmed that the anti-tumor effects of PGE1 in this context were indeed mediated through EP4. aacrjournals.org
Conversely, the development of selective antagonists is also a key strategy. In the context of pancreatic cancer, a novel small molecule antagonist of the EP4 receptor, L001, has been developed. researchgate.net This antagonist has been shown to suppress cancer metastasis in preclinical models by abrogating the pro-metastatic signaling driven by the EP4 receptor. researchgate.net
Another avenue of research is the development of drugs that target the metabolic pathways of prostaglandins. Prostaglandin Reductase 1 (PTGR1), an enzyme that deactivates prostaglandins, has emerged as a potential therapeutic target. frontiersin.org The development of potent and selective modulators of PTGR1 could provide a novel approach for cancer therapy. frontiersin.org
Furthermore, there is a growing interest in developing novel drug delivery systems to enhance the therapeutic efficacy of PGE1 and its analogs. For instance, the creation of NO-donating alprostadil-based drugs like Prostanit represents an innovative approach to combine the therapeutic benefits of PGE1 and nitric oxide. nih.gov
These targeted pharmacological modulators are essential tools for dissecting the complex biology of PGE1 and hold promise for the development of next-generation therapies for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and characterizing D17 Prostaglandin E1 (PGE1) to ensure purity >98%?
- Methodological Answer : Synthesis should follow protocols validated for prostaglandin derivatives, using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for purity verification. For example, D17 PGE1 can be synthesized via enzymatic oxidation of arachidonic acid derivatives, with purification steps involving reverse-phase chromatography . Solubility data (e.g., 100 mM in DMSO or ethanol) should guide solvent selection for in vitro assays. Purity thresholds (>98%) must align with analytical standards, as deviations may skew pharmacological outcomes .
Q. How should researchers standardize in vitro assays to assess D17 PGE1's antiplatelet activity, given its IC50 value of 31 nM in platelet aggregation inhibition?
- Methodological Answer : Use platelet-rich plasma (PRP) from healthy donors, pre-treated with ADP (10 µM) to induce aggregation. Dose-response curves (0–100 nM D17 PGE1) should be generated using turbidimetric methods, with IC50 calculated via nonlinear regression. Include positive controls (e.g., aspirin) and validate results across ≥3 independent experiments to account for donor variability . Statistical analysis (e.g., ANOVA with post-hoc tests) must address inter-experimental variability .
Q. What are the recommended storage conditions for D17 PGE1 to maintain stability in long-term studies?
- Methodological Answer : Store lyophilized D17 PGE1 at −80°C in airtight, light-protected containers. For dissolved aliquots (e.g., in DMSO), avoid freeze-thaw cycles >3x and verify stability via UV-Vis spectrophotometry (λmax = 210 nm) before critical experiments. Degradation products can be monitored using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions between D17 PGE1's in vitro antiplatelet efficacy (IC50 = 31 nM) and variable clinical outcomes in thromboprophylaxis studies?
- Methodological Answer : Differences may arise from pharmacokinetic factors (e.g., plasma protein binding) or microenvironmental conditions (e.g., pH in thrombotic niches). Conduct ex vivo studies using whole blood models to simulate physiological shear stress and compare with static PRP assays . Meta-analyses of clinical trials should stratify results by patient comorbidities (e.g., diabetes) and dosing regimens .
Q. What experimental designs are suitable for investigating D17 PGE1's synergistic effects with other prostaglandins (e.g., PGD2) in inflammatory pathways?
- Methodological Answer : Use a factorial design to test combinations of D17 PGE1 and PGD2 (0–100 nM each) in primary macrophages. Measure cytokine release (e.g., IL-6, TNF-α) via ELISA and apply isobolographic analysis to distinguish additive vs. synergistic interactions . Include pathway-specific inhibitors (e.g., EP4 receptor antagonists) to dissect mechanisms .
Q. How should researchers address discrepancies in D17 PGE1's reported metabolic stability across species (e.g., rodents vs. humans)?
- Methodological Answer : Perform parallel incubations of D17 PGE1 with liver microsomes from human, rat, and mouse sources. Quantify metabolite formation (e.g., 13,14-dihydro-PGE1) using LC-MS/MS and calculate intrinsic clearance rates. Cross-validate findings with in vivo pharmacokinetic studies in transgenic models expressing human CYP450 isoforms .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of D17 PGE1 in heterogenous cell populations?
- Methodological Answer : Apply mixed-effects models to account for intra- and inter-sample variability in flow cytometry or single-cell RNA-seq data. Normalize responses using housekeeping genes (e.g., GAPDH) and validate with bootstrapping to estimate confidence intervals . Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure reproducibility when replicating D17 PGE1 studies published without full methodological details?
- Methodological Answer : Request raw data and protocols via public repositories (e.g., Figshare). If unavailable, replicate key experiments (e.g., platelet aggregation assays) with expanded sample sizes and blinded analysis. Report any deviations in a "Replication Notes" section, citing CONSORT-EHEALTH guidelines for transparency .
Tables of Key Data
| Parameter | Value | Source |
|---|---|---|
| Purity | >98% (HPLC) | |
| Solubility | 100 mM in DMSO, ethanol | |
| IC50 (ADP-induced aggregation) | 31 nM | |
| Clinical safety profile | Reduced ECMO complications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
